Stobadine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQCYXRNNCURD-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201338826 | |
| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85202-17-1 | |
| Record name | Stobadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STOBADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neuroprotective Effects of Stobadine in Ischemic Stroke Models: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ischemic stroke remains a leading cause of mortality and long-term disability, with reperfusion therapies paradoxically contributing to secondary injury through oxidative stress. Neuroprotective agents that can mitigate this damage are of critical interest. Stobadine, a pyridoindole derivative, has emerged as a promising candidate due to its potent antioxidant and free radical scavenging properties. This document provides a comprehensive technical overview of the preclinical evidence supporting the neuroprotective effects of this compound in various ischemic stroke models. It details the core mechanisms of action, summarizes key quantitative efficacy data, outlines experimental protocols, and visualizes the underlying pathways and workflows.
Core Mechanism of Action: Attenuation of Oxidative Stress
The primary neuroprotective mechanism of this compound in the context of ischemic stroke is its function as a potent antioxidant and free radical scavenger[1][2][3]. The pathophysiology of ischemic stroke involves a cascade of detrimental events, significantly exacerbated upon reperfusion when the reintroduction of oxygen to ischemic tissue triggers a burst of reactive oxygen species (ROS)[4]. This compound intervenes directly in this process.
1.1 Inhibition of Lipid Peroxidation: Following ischemia-reperfusion, ROS attack polyunsaturated fatty acids in cell membranes, initiating a damaging chain reaction known as lipid peroxidation[4]. This process leads to the formation of cytotoxic byproducts like malondialdehyde (MDA) and conjugated dienes (CD), compromising membrane integrity and leading to cell death[4][5]. This compound has been shown to effectively inhibit lipid peroxidation, significantly reducing the accumulation of these damaging markers in brain tissue[5][6][7]. Its antioxidative capacity in this regard has been reported to be over 100-fold greater than that of barbiturates[8].
1.2 Modulation of Antioxidant Enzymes: The cellular defense against oxidative stress involves endogenous antioxidant enzymes. Ischemia-reperfusion injury disrupts the balance of these enzymes, with studies showing an increase in superoxide dismutase (SOD) activity and a decrease in glutathione peroxidase (GPx) activity[6]. This compound helps prevent these pathological changes, maintaining GPx activity, likely by preventing the oxidation of its glutathione cofactor[6]. This suggests that in addition to directly scavenging radicals, this compound supports the cell's intrinsic antioxidant defense systems.
1.3 Microvascular and Mitochondrial Protection: The neurovascular unit, including the blood-brain barrier, is severely compromised during an ischemic event. This compound demonstrates significant protective effects on the cerebral microcirculation[9]. It helps preserve the cellular shape of the endothelium, reduces edema of astrocyte end-feet, and maintains the patency of microvessels[9]. Furthermore, this compound protects mitochondrial structure and function, which are prime targets of oxidative damage during reperfusion[9][10].
References
- 1. Neuroprotective effects of free radical scavengers in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects rat kidney against ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short cerebral ischemia and subsequent reperfusion and treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on lipid peroxidation and phospholipids in rabbit spinal cord after ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects against ischemia-reperfusion induced morphological alterations of cerebral microcirculation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Stobadine's Cardioprotective Shield: An In-depth Analysis of its Efficacy Against Reperfusion Injury
For Immediate Release
BRATISLAVA, Slovakia – November 7, 2025 – Stobadine, a pyridoindole derivative, demonstrates significant cardioprotective properties against ischemia-reperfusion (I/R) injury, primarily through its potent antioxidant and free radical scavenging activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from experimental studies, detailed protocols, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cardioprotective therapies.
Executive Summary
Myocardial ischemia-reperfusion injury is a complex pathological process that paradoxically damages the heart muscle upon the restoration of blood flow after a period of ischemia. A key driver of this damage is the burst of reactive oxygen species (ROS), leading to oxidative stress, cellular dysfunction, and ultimately, cardiomyocyte death. This compound has emerged as a promising therapeutic agent in mitigating this damage. Its protective effects are attributed to its ability to directly scavenge harmful free radicals, thereby reducing lipid peroxidation, preserving mitochondrial function, and attenuating the downstream inflammatory and apoptotic signaling cascades. This guide synthesizes the available preclinical evidence for this compound's cardioprotective effects and provides detailed insights into the experimental frameworks used to evaluate its efficacy.
Mechanism of Action: A Focus on Antioxidant Properties
This compound's cardioprotective effects are intrinsically linked to its chemical structure, which enables it to act as a potent antioxidant. The indole nitrogen within its pyridoindole ring is crucial for its ability to donate a hydrogen atom and stabilize free radicals, effectively terminating the chain reactions of lipid peroxidation.[1]
Direct Radical Scavenging
This compound has been shown to be a potent scavenger of various reactive oxygen species, including hydroxyl radicals, peroxyl radicals, and alkoxyl radicals.[1] This direct scavenging activity is a cornerstone of its protective mechanism, preventing ROS from damaging critical cellular components such as lipids, proteins, and nucleic acids.
Inhibition of Lipid Peroxidation
A major consequence of oxidative stress in reperfusion injury is the peroxidation of cellular membranes, leading to loss of membrane integrity and cellular dysfunction. This compound effectively inhibits lipid peroxidation, as evidenced by a significant reduction in markers such as thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA) in preclinical models of I/R injury.[2][3]
Modulation of Endogenous Antioxidant Systems
Beyond its direct scavenging activity, this compound also appears to interact with the endogenous antioxidant defense systems. Studies have shown that this compound can influence the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), although the precise nature of this interaction requires further elucidation.[2]
Key Signaling Pathways in Reperfusion Injury Modulated by this compound
The cascade of events in reperfusion injury involves a complex interplay of various signaling pathways. While direct evidence of this compound's interaction with all of these pathways is still an area of active research, its profound antioxidant effect strongly suggests a modulatory role in the following key areas.
Mitochondrial Permeability Transition Pore (mPTP)
The opening of the mitochondrial permeability transition pore is a critical event in reperfusion injury, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors. Oxidative stress is a major trigger for mPTP opening. By reducing the ROS load, this compound is hypothesized to indirectly inhibit the opening of the mPTP, thereby preserving mitochondrial integrity and preventing cell death.
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of the inflammatory response in reperfusion injury. ROS can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines and adhesion molecules that exacerbate tissue damage. This compound's antioxidant action is expected to dampen the activation of NF-κB, thus mitigating the inflammatory component of reperfusion injury.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including JNK, p38, and ERK, play complex roles in cell survival and apoptosis following reperfusion. Oxidative stress is a known activator of the pro-apoptotic JNK and p38 pathways. It is plausible that this compound, by reducing oxidative stress, shifts the balance towards pro-survival signaling.
Quantitative Data on Cardioprotective Effects
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in models of cardiac ischemia-reperfusion injury.
Table 1: Effect of this compound on Markers of Lipid Peroxidation
| Parameter | Model | Ischemia/Reperfusion Duration | This compound Dose | % Reduction vs. Control | Reference |
| TBARS | In vivo rat aorta | 18h / 30min | 2 mg/kg i.v. | ~28% | [3] |
| MDA | In vivo rat brain I/R | 4h / 10min | 2 mg/kg i.v. | Significant reduction | [2] |
| Conjugated Dienes | In vivo rat brain I/R | 4h / 10min | 2 mg/kg i.v. | Significant reduction | [2] |
Table 2: Effect of this compound on Functional Recovery and Arrhythmias
| Parameter | Model | Ischemia/Reperfusion Duration | This compound Concentration | Outcome | Reference |
| Reperfusion Arrhythmias | Isolated rat heart (Langendorff) | 30min / 30min | 10⁻⁶ M | Prevention of severe dysrhythmias | [4] |
| Myocardial Stunning | Isolated rat heart (Langendorff) | 30min / 30min | 10⁻⁵ M | Inhibition of life-threatening dysrhythmias |
Experimental Protocols
A generalized experimental workflow for evaluating the cardioprotective effects of this compound is presented below.
Langendorff-Perfused Isolated Heart Model
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Heart Isolation: Male Wistar rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.
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Stabilization: Hearts are perfused with Krebs-Henseleit buffer for a stabilization period (e.g., 20 minutes).
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Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
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Reperfusion: Perfusion is restored for a set duration (e.g., 120 minutes).
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This compound Administration: this compound is added to the perfusion buffer at the desired concentration, either before ischemia or at the onset of reperfusion.
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Functional Assessment: Hemodynamic parameters (e.g., left ventricular developed pressure, heart rate) and arrhythmias are continuously monitored.
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Biochemical Analysis: At the end of the experiment, heart tissue is collected for biochemical assays (e.g., TBARS, enzyme activity).
In Vivo Coronary Artery Ligation Model
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Animal Preparation: Rats are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.
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Ischemia: The left anterior descending (LAD) coronary artery is ligated with a suture to induce regional ischemia (e.g., for 30 minutes).
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Reperfusion: The ligature is released to allow reperfusion (e.g., for 24 hours).
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This compound Administration: this compound is administered intravenously or intraperitoneally at the specified dose, typically before reperfusion.
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Infarct Size Measurement: After the reperfusion period, the heart is excised, and the area at risk and infarct size are determined using triphenyltetrazolium chloride (TTC) staining.
Conclusion and Future Directions
The available evidence strongly supports the cardioprotective potential of this compound against ischemia-reperfusion injury, primarily driven by its robust antioxidant and free radical scavenging properties. While its efficacy in reducing oxidative stress and improving functional outcomes is well-documented, further research is warranted to fully elucidate its impact on specific downstream signaling pathways, including the mitochondrial permeability transition pore, NF-κB, and MAPK pathways in the cardiac context. A deeper understanding of these molecular mechanisms will be crucial for the clinical translation of this compound and the development of next-generation cardioprotective agents. Dose-optimization studies and investigations in large animal models are also critical next steps in the preclinical development of this promising compound.
References
- 1. Antioxidant and pharmacodynamic effects of pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Stobadine as a potent antioxidant in neurodegenerative diseases
Stobadine: A Potent Antioxidant for Neurodegenerative Diseases
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oxidative stress is a well-established pathological hallmark in a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury.[1][2][3] The relentless generation of reactive oxygen species (ROS) overwhelms endogenous antioxidant defenses, leading to lipid peroxidation, protein damage, and ultimately, neuronal cell death.[3] this compound [(-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3b)indole], a pyridoindole derivative, has emerged as a promising neuroprotective agent, primarily owing to its potent antioxidant and free radical-scavenging properties.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's mechanism of action, its efficacy in various models of neurodegeneration, and the experimental protocols utilized for its evaluation.
Mechanism of Action: A Multi-Pronged Antioxidant Defense
This compound's neuroprotective effects are intrinsically linked to its robust free radical scavenging and antioxidant capabilities.[5] Its unique chemical structure, particularly the indolic nitrogen, enables it to effectively neutralize a variety of reactive oxygen species.[6][7]
1.1. Direct Radical Scavenging
This compound is a formidable scavenger of highly reactive free radicals. Pulse radiolysis studies have demonstrated its high reactivity towards hydroxyl radicals (OH•) with a reaction rate constant (k) of approximately 10¹⁰ M⁻¹s⁻¹.[8] It also effectively scavenges peroxyl (ROO•) and alkoxyl (RO•) radicals.[4][6] This scavenging activity is crucial in halting the propagation of damaging chain reactions, particularly lipid peroxidation.[4] The mechanism involves a one-electron donation from the indole nitrogen, which results in the formation of a stable nitrogen-centered radical, thereby terminating the radical chain reaction.[6]
Caption: this compound's direct free radical scavenging mechanism.
1.2. Inhibition of Lipid Peroxidation
A primary target of oxidative damage in the central nervous system is the lipid-rich neuronal membrane. This compound demonstrates a high affinity for lipids and is particularly effective at inhibiting lipid peroxidation.[4] Unlike some antioxidants that act on the initiating radicals, this compound primarily intervenes during the propagation stage by scavenging peroxyl and alkoxyl radicals, thus preventing the cascade of membrane damage.[4] This action preserves the integrity and function of neuronal and subcellular membranes, including those of mitochondria and the endoplasmic reticulum.[5]
1.3. Protection of Proteins and Cellular Components
Beyond lipids, this compound also confers protection to proteins by preventing the oxidation of amino acids and preserving crucial thiol (SH) groups from oxidative damage.[4][6] It has also been shown to quench singlet molecular oxygen, another reactive species that can damage cellular components.[9] Furthermore, in models of glycation, this compound inhibited metal-catalyzed oxidation processes, suggesting a role in preventing the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and neurodegeneration.[10]
Preclinical Efficacy in Models of Neurodegeneration
This compound's neuroprotective potential has been validated in numerous in vitro and in vivo models of oxidative stress-related pathologies.
2.1. In Vitro Studies
In studies using rat hippocampal slices subjected to hypoxia/reoxygenation, a model for ischemic injury, this compound demonstrated significant neuroprotective effects. Pretreatment with this compound (in the micromolar range) improved the recovery of synaptic transmission, decreased the number of irreversibly damaged neurons, and delayed the decay of population spikes during the hypoxic insult.[11][12] The potency of this compound in these models was found to be greater than that of the antioxidant Trolox.[11][12]
2.2. In Vivo Animal Models
Animal models of cerebral ischemia and reperfusion have provided compelling evidence for this compound's efficacy. In rats subjected to transient focal cerebral ischemia, administration of this compound at the time of reperfusion led to a significant reduction in infarct size and brain edema, prevention of endothelial dysfunction, and a hastening of sensorimotor recovery.[13] In other ischemia/reperfusion models, this compound administration significantly decreased the accumulation of lipid peroxidation markers, such as malondialdehyde (MDA) and conjugated dienes (CD), in the brain.[14][15] Notably, it also modulated the activity of endogenous antioxidant enzymes, preventing the ischemia-induced decrease in glutathione peroxidase (GPx) activity and the increase in superoxide dismutase (SOD) activity.[15]
Caption: Experimental workflow for in vivo ischemia/reperfusion studies.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from various preclinical studies evaluating this compound.
Table 1: In Vivo Efficacy of this compound in Ischemia/Reperfusion Models
| Animal Model | This compound Dose | Key Findings | Reference |
| Rat; transient brain ischemia/reperfusion | 2 mg/kg, i.v. | Prevented the 43.8% increase in brain MDA and 24.5% increase in conjugated dienes post-reperfusion. | [14] |
| Rat; incomplete cerebral ischemia/reperfusion | 2 mg/kg, i.v. | Significantly decreased elevated levels of conjugated dienes and TBARS; prevented decrease in GPx and increase in SOD activity. More effective than Vitamin E (30 mg/kg). | [15] |
| Rabbit; spinal cord ischemia | 6 mg/kg | Increased the antiradical capacity in spinal cord homogenates and had an ameliorating effect on phospholipid composition. | [16] |
| Rat; focal ischemia (MCAO) | Not specified | Significantly reduced infarct size and hastened functional recovery compared to vehicle. | [13] |
Table 2: In Vitro Efficacy and Antioxidant Activity of this compound
| Experimental System | This compound Concentration | Key Findings | Reference |
| Rat hippocampal slices (hypoxia/reoxygenation) | 3-30 µM | Optimal concentration for improving recovery of synaptic transmission. | [11] |
| Rat liver microsomes (AAPH-induced peroxidation) | 17 µM (IC₅₀) | Half-maximal inhibition of lipid peroxidation. | [17] |
| Cu²⁺-mediated LDL oxidation | 0-5 µM | Prolonged the lag phase of diene formation more effectively than ascorbate, trolox, or α-tocopherol. | [18] |
| Hydroxyl radical (•OH) scavenging | Not applicable | Reaction rate constant (k₂) > 10¹⁰ M⁻¹s⁻¹. | [8] |
| Superoxide radical (O₂•⁻) scavenging | Not applicable | Inefficient scavenger; second-order rate constant estimated at 7.5 x 10² M⁻¹s⁻¹. | [17] |
Signaling Pathways and Downstream Effects
While this compound's primary mechanism is direct radical scavenging, its downstream effects preserve crucial cellular structures and functions that are often compromised in neurodegenerative states. Oxidative stress is known to impair the function of mitochondria and the endoplasmic reticulum, disrupt Ca²⁺ homeostasis, and alter receptor function.[5] By mitigating the initial oxidative insult, this compound prevents these downstream pathological events. It has been shown to protect Ca²⁺ sequestering systems in the endoplasmic reticulum and synaptosomes and to diminish ischemia-induced changes in NMDA receptors.[5] Although direct modulation of specific signaling cascades like the Nrf2/ARE pathway has not been extensively documented for this compound itself, its action of reducing the overall oxidative load can be seen as a crucial upstream event that would logically preserve the normal functioning of such endogenous protective pathways.
Caption: Downstream neuroprotective effects of this compound's antioxidant action.
Pharmacokinetics and Bioavailability
For any CNS-targeted therapeutic, the ability to cross the blood-brain barrier is paramount. Pharmacokinetic analyses have shown that this compound is readily absorbed from the gastrointestinal tract and, thanks to its balanced lipo-hydrophilic properties, it distributes well into both aqueous and lipid compartments of biological tissues.[6] Crucially, it has been demonstrated to easily penetrate the blood-brain barrier.[6] Studies in human volunteers and rats have shown that oral administration results in plasma concentrations in the range of 0.2-3.9 µM, which is within the effective range observed in in vitro antioxidant and neuroprotective assays.[18] Various analytical methods, including HPLC, GC-MS, and fluorometric assays, have been developed to quantify this compound and its metabolites in biological samples.[19]
Detailed Experimental Protocols
6.1. Assessment of Antioxidant Activity
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Pulse Radiolysis: This technique is used to generate specific free radicals (e.g., •OH, CCl₃O₂•) and measure the rate constants of their reaction with this compound. The reaction is monitored by spectrophotometry, observing the formation and decay of the transient stobadinyl radical, which has absorbance maxima at 280 and 445 nm (for the radical cation) and 275, 335, and 410 nm (for the deprotonated nitrogen-centered radical).[9]
-
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: A solution of DPPH (a stable free radical) in methanol is prepared. This compound at various concentrations is added to the DPPH solution. The decrease in absorbance at ~517 nm is measured over time, which corresponds to the scavenging of the DPPH radical by this compound. The activity is often compared to a standard antioxidant like Trolox.[7]
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Lipid Peroxidation Inhibition Assay (TBARS Method):
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System: Brain homogenates or microsomes are used as a source of lipids.
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Induction: Lipid peroxidation is initiated using pro-oxidants like Fe²⁺/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) hydrochloride).[15][17]
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Treatment: Samples are incubated with and without various concentrations of this compound.
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Measurement: The reaction is stopped, and thiobarbituric acid (TBA) is added. The mixture is heated to form a pink-colored adduct with malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Quantification: The absorbance of the resulting TBARS (thiobarbituric acid reactive substances) is measured spectrophotometrically at ~532 nm.[15]
-
6.2. In Vivo Model: Incomplete Cerebral Ischemia in Rats
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Animal Model: Male Wistar rats are typically used.
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Ischemia Induction: Incomplete cerebral ischemia is induced by the ligation of both common carotid arteries for a defined period (e.g., 4 hours).[15]
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Reperfusion: After the ischemic period, the ligatures are removed to allow for reperfusion (e.g., for 10 minutes).[15]
-
Drug Administration: this compound (e.g., 2 mg/kg) or vehicle is administered intravenously (i.v.) immediately before or shortly after the onset of reperfusion.[15]
-
Tissue Analysis: At the end of the experiment, animals are euthanized, and brain cortex samples are rapidly dissected and frozen. The tissue is then homogenized for the measurement of lipid peroxidation products (MDA, conjugated dienes) and the activity of antioxidant enzymes (SOD, GPx, Catalase).[15]
6.3. In Vitro Model: Hypoxia/Reoxygenation in Hippocampal Slices
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Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from the rat brain and maintained in an interface chamber superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.
-
Electrophysiology: A stimulating electrode is placed on the Schaffer collaterals, and a recording electrode in the CA1 stratum pyramidale measures the population spike (PoS) amplitude, an indicator of synaptic transmission.
-
Hypoxia/Hypoglycemia Induction: Ischemia is simulated by switching the superfusion medium to a solution saturated with 95% N₂/5% CO₂ and containing a lowered D-glucose concentration. This is maintained until the PoS is abolished.[11]
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Treatment and Reoxygenation: Slices are pre-treated by adding this compound (e.g., 1-100 µM) to the superfusion medium before the hypoxic insult. After the insult, the medium is switched back to the original oxygenated, glucose-replete aCSF, and the recovery of the PoS amplitude is monitored for a set period (e.g., 20-60 minutes).[11]
Conclusion and Future Directions
The body of preclinical evidence strongly supports the characterization of this compound as a potent, brain-penetrant antioxidant with significant neuroprotective properties. Its primary mechanism, centered on the scavenging of free radicals and inhibition of lipid peroxidation, directly counteracts the oxidative stress that is a fundamental driver of neuronal damage in many acute and chronic neurodegenerative conditions.[4][5] The efficacy demonstrated in robust animal models of ischemic stroke highlights its potential as a therapeutic agent.
However, the journey from promising preclinical candidate to a clinically approved therapeutic for neurodegenerative diseases is challenging.[1][20] While this compound has been investigated in humans for other indications, large-scale clinical trials specifically for neurodegenerative disorders like Alzheimer's, Parkinson's, or as an adjunct in stroke therapy are needed to establish its safety and efficacy in patient populations.
Future research should aim to:
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Conduct Rigorous Clinical Trials: Design and execute well-controlled clinical trials to evaluate this compound's efficacy in slowing disease progression or improving outcomes in patients with neurodegenerative diseases.
-
Elucidate Secondary Mechanisms: Investigate whether this compound, beyond its direct antioxidant effects, modulates key neuroprotective signaling pathways (e.g., Nrf2, TrkB signaling).
-
Develop Novel Derivatives: Use the this compound molecule as a scaffold to synthesize new derivatives with potentially enhanced antioxidant activity, improved pharmacokinetic profiles, or multi-target engagement.[4]
References
- 1. Antioxidants as treatment for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of oxidative stress and antioxidants in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and pharmacodynamic effects of pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural aspects of antioxidant activity of substituted pyridoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pyridoindole antioxidant this compound inhibited glycation-induced absorbance and fluorescence changes in albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, melatonin, and other antioxidants on hypoxia/reoxygenation-induced synaptic transmission failure in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound-induced hastening of sensorimotor recovery after focal ischemia/reperfusion is associated with cerebrovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on lipid peroxidation and phospholipids in rabbit spinal cord after ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound on Cu(++)-mediated oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigational treatments for neurodegenerative diseases caused by inheritance of gene mutations: lessons from recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Stobadine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stobadine, a pyridoindole derivative, has emerged as a compound of significant interest due to its potent antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound and its derivatives. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cardio- and neuroprotective agents. This document details the scientific journey from its conceptualization to preclinical and clinical evaluation, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Introduction: The Genesis of a Cardioprotective Agent
The quest for effective therapies to combat pathologies rooted in oxidative stress, such as cardiovascular and neurodegenerative diseases, led to the development of this compound. Discovered by scientists at the Institute of Experimental Pharmacology, Slovak Academy of Sciences, this compound is chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3b]indole[1]. Its unique pyridoindole structure is the foundation of its remarkable antioxidant capabilities.
This compound's primary mechanism of action lies in its ability to scavenge a wide array of reactive oxygen species (ROS), including hydroxyl, peroxyl, and alkoxyl radicals[1]. This free radical scavenging activity is attributed to the ability of the indole nitrogen to form a stable nitrogen-centered radical[1]. By neutralizing these damaging species, this compound protects vital cellular components, such as lipids and proteins, from oxidative damage, thereby mitigating the cellular dysfunction that underlies various disease states[1].
Synthesis of this compound and Its Derivatives
The core structure of this compound, the pyrido[4,3-b]indole ring system, is synthesized through a key chemical reaction known as the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.
General Synthesis of the Pyrido[4,3-b]indole Core
The Pictet-Spengler reaction provides an efficient route to the tetracyclic framework of this compound. The general workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis of a Pyrido[4,3-b]indole Derivative (Illustrative Example)
While a detailed, publicly available, step-by-step protocol for the industrial synthesis of this compound is proprietary, the following is an illustrative experimental protocol for the synthesis of a related pyrido[4,3-b]indole derivative, which demonstrates the application of the Pictet-Spengler reaction.
Materials:
-
Tryptamine hydrochloride
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of tryptamine hydrochloride (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: Acetaldehyde (1.2 equivalents) is added to the solution. Concentrated hydrochloric acid is then added dropwise to catalyze the reaction.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyrido[4,3-b]indole product.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modification of the parent molecule to enhance its pharmacological properties, such as bioavailability and antioxidant efficacy. One such derivative is SMe1EC2, which has shown increased intrinsic antioxidant activity compared to this compound. The synthesis of these derivatives typically starts with the this compound core, followed by further chemical modifications.
Pharmacological Profile of this compound
This compound exhibits a broad range of pharmacological effects, primarily stemming from its antioxidant and free radical scavenging activities.
Antioxidant and Free Radical Scavenging Activity
This compound is a potent scavenger of various reactive oxygen species. The table below summarizes its antioxidant properties.
| Parameter | Value/Observation | Reference(s) |
| Hydroxyl Radical Scavenging | Potent scavenger | [1] |
| Peroxyl Radical Scavenging | Effective scavenger | [1] |
| Alkoxyl Radical Scavenging | Capable of scavenging | [1] |
| Singlet Oxygen Quenching | Demonstrates quenching ability | [1] |
| Inhibition of Lipid Peroxidation | Half-maximal effect at 17 µM in rat liver microsomes induced by AAPH (a peroxyl radical initiator). | |
| Protection of LDL Oxidation | Protects both lipid and protein components of Low-Density Lipoprotein (LDL) against Cu2+-induced oxidation. | [1] |
Cardioprotective Effects
In various preclinical models, this compound has demonstrated significant cardioprotective effects, particularly in conditions of ischemia-reperfusion injury.
| Model | Observed Effects | Reference(s) |
| Myocardial Infarction | Diminished impairment of the myocardium. | [1] |
| Hypoxia/Reoxygenation | Reduced myocardial damage. | [1] |
| Catecholamine Overexposure | Attenuated cardiac injury. | [1] |
| Angina Pectoris (Phase II Clinical Study) | A 4-week treatment in patients with angina pectoris led to a significant decrease in the frequency of anginal attacks and the number of self-administrations of sublingual nitroglycerine. | [1] |
Neuroprotective Effects
This compound readily crosses the blood-brain barrier and has shown neuroprotective properties in several in vitro and in vivo models of neuronal injury.
| Model | Observed Effects | Reference(s) |
| Brain Ischemia/Reperfusion | Improved animal survival rate and recovery of synaptic transmission. | [1] |
| Hypoxia/Reoxygenation (in vitro) | Maintained tissue levels of sulfhydryl (SH) groups, diminished lipid peroxidation, and reduced impairment of Ca2+-sequestering intracellular systems. | [1] |
Signaling Pathways and Mechanism of Action
The protective effects of this compound are believed to be mediated through its influence on various cellular signaling pathways, primarily by mitigating oxidative stress. While direct experimental evidence specifically detailing this compound's interaction with every signaling pathway is still an area of active research, its antioxidant nature suggests a modulatory role in pathways sensitive to the cellular redox state, such as the NF-κB and PI3K/Akt pathways.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Oxidative stress is a known activator of this pathway. By scavenging ROS, this compound may indirectly inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Potential Involvement of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. Activation of this pathway is known to have cardioprotective effects. It is plausible that by reducing oxidative stress, this compound helps to preserve the integrity and function of components of the PI3K/Akt pathway, thus promoting cell survival.
Pharmacokinetics and Metabolism
Pharmacokinetic studies have shown that this compound is readily absorbed from the gastrointestinal tract. Its balanced lipophilic and hydrophilic properties allow for its distribution in both aqueous and lipid phases within biological tissues, and it has been shown to easily penetrate the blood-brain barrier[1]. Various analytical methods, including TLC, HPLC, GLC, and GC-MS, have been developed to evaluate the kinetic properties of this compound and its metabolites[2].
Toxicology and Safety Profile
Extensive toxicological studies, including acute, subchronic, and chronic toxicity assessments in several animal species, have revealed a negligible toxic potential for this compound. Furthermore, analyses of embryotoxicity, teratogenicity, mutagenicity, and genotoxicity have supported its favorable safety profile[1]. A Phase I clinical study demonstrated the safety of the compound in humans, with only slight and transient side effects, such as mild hypotension and a sedative effect, observed at the highest doses used[1].
This compound Derivatives: The Next Generation
The promising profile of this compound has spurred the development of derivatives with enhanced properties. SMe1EC2 is a notable example, exhibiting superior antioxidant efficacy. The development of such derivatives aims to improve bioavailability and reduce potential side effects, such as the α-adrenolytic activity observed with the parent compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of antioxidant-based therapies for cardiovascular and neurodegenerative diseases. Its well-characterized free radical scavenging properties, coupled with a favorable pharmacokinetic and safety profile, have established it as a valuable lead compound. The ongoing development of its derivatives holds the promise of even more effective and targeted therapies. Future research should continue to explore the detailed molecular mechanisms underlying its protective effects, particularly its interactions with key signaling pathways, and to advance the clinical evaluation of this compound and its next-generation analogues. This in-depth understanding will be crucial for translating the therapeutic potential of this class of compounds into clinical benefits for patients.
References
Stobadine's Role in Mitigating Oxidative Stress-Induced Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pivotal contributor to cellular damage and subsequent cell death. It is implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injury. Stobadine, a pyridoindole derivative, has emerged as a potent antioxidant and cytoprotective agent. This technical guide provides an in-depth analysis of the mechanisms by which this compound mitigates oxidative stress-induced cell death. We consolidate quantitative data on its efficacy, detail key experimental protocols for its evaluation, and present visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
This compound exerts its protective effects primarily through its robust antioxidant and free-radical scavenging properties. Its mechanism is multifaceted, involving direct interaction with ROS and modulation of cellular components vulnerable to oxidative damage.
-
Direct Radical Scavenging: this compound is an efficient scavenger of various free radicals, including hydroxyl (•OH), peroxyl, and alkoxyl radicals.[1] The core of this activity lies in the ability of its indolic nitrogen to donate an electron, forming a stable nitrogen-centered radical, which effectively terminates radical chain reactions.[1]
-
Inhibition of Lipid Peroxidation: Oxidative stress triggers lipid peroxidation, a process that damages cellular membranes, leading to increased permeability, loss of function, and eventual cell lysis. This compound is a potent inhibitor of lipid peroxidation in both liposomal and microsomal models.[2] It protects the integrity and function of neuronal and subcellular organelle membranes, such as those of the mitochondria and endoplasmic reticulum.[3]
-
Mitochondrial Protection: Mitochondria are both a primary source of endogenous ROS and a critical target of oxidative damage. This compound helps preserve mitochondrial structural integrity and function during oxidative insults, such as those occurring during ischemia and reperfusion.[4] This is crucial for preventing the initiation of the intrinsic apoptotic pathway.
-
Interaction with Endogenous Antioxidants: The antioxidant effect of this compound appears to be synergistic with endogenous antioxidants like vitamin E. Studies suggest that this compound's efficacy in inhibiting lipid peroxidation is dependent on the presence of vitamin E in the membrane.[2]
Quantitative Efficacy of this compound
The antioxidant and cytoprotective effects of this compound have been quantified across various experimental models. The following tables summarize key data points for easy comparison.
Table 1: Radical Scavenging and Antioxidant Activity
| Parameter Measured | Experimental System | This compound Concentration/Rate Constant | Result | Reference |
| Reaction with Hydroxyl Radical (•OH) | Chemical (Deoxyribose/KMBA oxidation) | k ≈ >10¹⁰ M⁻¹s⁻¹ | Potent scavenger | [5] |
| Reaction with various radicals | Pulse Radiolysis | k ≈ 5x10⁸ - 10¹⁰ M⁻¹s⁻¹ | High reactivity | [5] |
| Singlet Oxygen Quenching | NDPO₂ Endoperoxide System | k = 1.3x10⁸ M⁻¹s⁻¹ | Efficient quencher | [5] |
| Radical Scavenging Capacity | ABTS Assay | IC₅₀ ≈ 11 µmol/L (for derivative) | Effective radical scavenger | [6] |
| LDL Oxidation Inhibition | Cu²⁺-mediated LDL oxidation | 0-5 µM | Prolonged lag phase more effectively than ascorbate or trolox | [1] |
Table 2: Inhibition of Lipid Peroxidation
| Parameter Measured | Experimental Model | This compound Concentration/Dose | Result | Reference |
| Lipid Peroxidation (TBARS/Chemiluminescence) | Rat Liver Microsomes | 5 µM | Doubled the duration of the lag phase before rapid peroxidation | [2] |
| Malondialdehyde (MDA) & Conjugated Dienes (CD) | Rat Brain (Ischemia/Reperfusion) | 2 mg/kg | Significantly prevented the accumulation of MDA and CD | [7] |
| Fe²⁺-dependent Peroxidation | Rabbit Spinal Cord Homogenates | 6 mg/kg | Slowed down stimulated lipid peroxidation | [8] |
| Malondialdehyde (MDA) Levels | Rat Kidney (Ischemia/Reperfusion) | 5, 10, 20 mg/kg (prophylactic) | Statistically significant decrease in MDA levels | [9] |
Table 3: Neuroprotection and Cytoprotection
| Parameter Measured | Experimental Model | This compound Concentration/Dose | Result | Reference |
| Synaptic Transmission Failure | Rat Hippocampal Slices (Hypoxia/Reoxygenation) | 10-30 µM (optimal) | Significantly diminished irreversible damage to synaptic transmission | [10] |
| Synaptic Transmission Recovery | Rat Hippocampal Slices (Hypoxia/Reoxygenation) | 1-100 µM | Improved recovery and decreased the number of irreversibly damaged slices | [11] |
| Morphological Damage | Dog Brain (Global Cerebral Ischemia) | 2 mg/kg | Protected cerebral microcirculation and neurons from injury | [4] |
| Ischemia/Reperfusion Injury | Isolated Rat Heart | 10⁻⁶ M | Prevented the full development of deleterious effects (e.g., dysrhythmias) | [12] |
Signaling Pathways and Protective Mechanisms
Oxidative stress triggers a cascade of signaling events that converge on pathways leading to programmed cell death (apoptosis) or necrosis. This compound intervenes at critical junctures in these pathways.
General Mechanism of this compound in Cell Protection
An external or internal insult, such as ischemia-reperfusion or exposure to toxins like hydrogen peroxide (H₂O₂), leads to a massive increase in ROS. These ROS directly damage cellular macromolecules, with mitochondrial and lipid membrane damage being critical triggers for cell death. This compound acts as a primary line of defense by scavenging these ROS.
Caption: General mechanism of this compound's cytoprotective action.
Mitigation of the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a primary route for oxidative stress-induced cell death. Damage to the mitochondrial outer membrane leads to the release of pro-apoptotic factors like cytochrome c, initiating a caspase cascade. This compound's ability to preserve mitochondrial integrity is key to preventing this cascade.
Caption: this compound's intervention in the intrinsic apoptosis pathway.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Sample Preparation:
-
Homogenize tissue samples (e.g., brain, heart) in ice-cold buffer (e.g., 1.15% KCl).
-
Centrifuge the homogenate at low speed (e.g., 3000 x g for 10 minutes) to pellet cellular debris. Collect the supernatant.
-
For plasma samples, use directly.[13]
-
-
Reaction:
-
To 100 µL of sample supernatant or plasma, add 200 µL of 8.1% Sodium Dodecyl Sulfate (SDS), 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).[14]
-
Adjust the final volume with distilled water if necessary.
-
-
Incubation:
-
Incubate the mixture at 95°C for 60 minutes.[14]
-
Immediately cool the tubes on ice to terminate the reaction.
-
-
Extraction and Measurement:
-
Add a mixture of n-butanol and pyridine (e.g., 15:1 v/v) and vortex vigorously to extract the pink chromogen.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
Measure the absorbance of the organic layer at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Calculate MDA concentration using a standard curve prepared with a known concentration of MDA bis(dimethyl acetal) or a similar standard. Results are typically expressed as nmol MDA per mg of protein.
-
Cell Viability Assay (MTT-Based)
This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture and Treatment:
-
Plate cells (e.g., neuronal cell line, primary endothelial cells) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration (e.g., 100-500 µM) and incubate for a relevant duration (e.g., 6-24 hours).[15] Include control wells (untreated) and H₂O₂-only wells.
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
-
Calculation:
-
Express cell viability as a percentage relative to the untreated control cells.
-
Ischemia/Reperfusion (I/R) Animal Model
This protocol outline describes a common in vivo model to assess neuroprotective or cardioprotective effects.
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat, dog) according to approved institutional protocols.
-
Monitor physiological parameters such as blood pressure, heart rate, and body temperature.
-
-
Induction of Ischemia:
-
Brain I/R: Induce global cerebral ischemia via four-vessel occlusion (ligation of both vertebral arteries and temporary occlusion of both common carotid arteries).[4]
-
Cardiac I/R: In an isolated heart model (Langendorff setup), induce global ischemia by stopping the coronary flow for a defined period (e.g., 30 minutes).[12]
-
-
This compound Administration:
-
Reperfusion:
-
Initiate reperfusion by releasing the arterial occlusion or restarting coronary flow. The reperfusion phase can last from minutes to several days.
-
-
Outcome Assessment:
-
Neurological: Assess functional recovery, infarct volume (e.g., via TTC staining), or perform histological/electron microscopy analysis of brain tissue to evaluate cellular damage.[4]
-
Cardiac: Monitor cardiac function (e.g., heart rate, pressure development), arrhythmia incidence, and infarct size.[12]
-
Biochemical: Collect tissue and plasma to measure markers of oxidative stress (e.g., TBARS, conjugated dienes) and enzyme activities.[7]
-
Caption: Workflow for a typical in vivo ischemia/reperfusion experiment.
Conclusion and Future Directions
This compound has been robustly demonstrated to mitigate oxidative stress-induced cell death through potent radical scavenging, inhibition of lipid peroxidation, and protection of critical cellular structures, particularly the mitochondria. The quantitative data and experimental evidence strongly support its role as a cytoprotective agent in conditions marked by oxidative injury, such as ischemia-reperfusion and neurodegeneration.
Future research should focus on elucidating its precise interactions with intracellular signaling cascades beyond direct antioxidation, such as the Nrf2-ARE pathway, and further defining its therapeutic window and efficacy in more complex, chronic disease models. The detailed protocols and consolidated data provided in this guide serve as a valuable resource for scientists aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound and its derivatives.
References
- 1. Effect of this compound on Cu(++)-mediated oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects against ischemia-reperfusion induced morphological alterations of cerebral microcirculation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on lipid peroxidation and phospholipids in rabbit spinal cord after ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of antioxidant effect of this compound derivative in condition of kidney ischemia-reperfusion in a pre-clinical experiment (effect in prophylaxis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, U-74389G, trolox and melatonin on resistance of rat hippocampal slices to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, melatonin, and other antioxidants on hypoxia/reoxygenation-induced synaptic transmission failure in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stobadine: A Technical Guide to its Chemical Structure and Reactivity with Free Radicals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Stobadine, with a particular focus on its structure and its mechanisms of interaction with biologically relevant free radicals. This compound, a pyridoindole derivative, has been recognized for its potent antioxidant and free radical scavenging capabilities, making it a compound of significant interest in the development of cardio- and neuroprotective agents.[1]
Chemical Structure of this compound
This compound, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3b)indole, is a synthetic compound belonging to the class of pyridoindoles.[2] Its molecular formula is C₁₃H₁₈N₂.[3] The core of its antioxidant activity is attributed to the indolic nitrogen atom within its structure, which can donate a hydrogen atom to neutralize free radicals.[4][5] Structural modifications, such as the acetylation of this nitrogen, have been shown to abolish its antioxidant properties, underscoring the critical role of this functional group.[4]
Caption: Chemical structure of this compound.
Reactivity with Free Radicals: A Quantitative Overview
This compound exhibits a broad spectrum of reactivity against various reactive oxygen species (ROS), although its efficacy varies significantly depending on the specific radical. It is a particularly potent scavenger of highly reactive species like the hydroxyl radical, while being less effective against the superoxide radical.[2][6]
| Radical Species | Rate Constant (k) | Experimental Method | Reference |
| Hydroxyl Radical (•OH) | > 1 x 10¹⁰ M⁻¹s⁻¹ | Deoxyribose degradation, KMBA oxidation | [6] |
| Phenoxyl Radical (C₆H₅O•) | ~5 x 10⁸ - 10¹⁰ M⁻¹s⁻¹ | Pulse Radiolysis | [7] |
| Trichloromethylperoxyl Radical (CCl₃O₂•) | ~5 x 10⁸ - 10¹⁰ M⁻¹s⁻¹ | Pulse Radiolysis | [7] |
| Dibromide Radical Anion (Br₂•⁻) | ~5 x 10⁸ - 10¹⁰ M⁻¹s⁻¹ | Pulse Radiolysis | [7] |
| Singlet Molecular Oxygen (¹O₂) | 1.3 x 10⁸ M⁻¹s⁻¹ | ¹O₂ Photoemission | [7] |
| Superoxide Radical (O₂•⁻) | 7.5 x 10² M⁻¹s⁻¹ | Lucigenin-amplified Chemiluminescence | [2] |
| Assay System | Peroxyl Radical Source | Measured Endpoint | IC₅₀ / Half-Maximal Effect | Reference |
| Rat Liver Microsomes | AAPH (water-soluble) | Lipid Peroxidation | 17 µM | [2] |
| Rat Liver Microsomes | AMVN (lipid-soluble) | Lipid Peroxidation | 17 µM | [2] |
| Liposomes | AMVN (lipid-soluble) | cis-Parinaric Acid Fluorescence Decay | 20 µM | [2] |
| Liposomes | AMVN (lipid-soluble) | Luminol-sensitized Chemiluminescence | 33 µM | [2] |
| Phosphatidylcholine Liposomes & Rat Liver Microsomes | Iron/ADP/NADPH | Low-level Chemiluminescence | 5 µM (doubled lag phase) | [8] |
Mechanism of Free Radical Scavenging
The primary mechanism of this compound's antioxidant action involves the donation of a hydrogen atom from its indolic nitrogen to a free radical. This process results in the formation of a more stable, nitrogen-centered stobadinyl radical.[4][7]
Caption: this compound's primary free radical scavenging mechanism.
Upon one-electron oxidation by radicals, this compound forms a radical cation which subsequently deprotonates from the indolic nitrogen (pKa = 5.0) to yield the nitrogen-centered radical.[7] This stobadinyl radical is relatively stable and can further participate in redox reactions, notably with other antioxidants like Vitamin E and Vitamin C.[2]
Interaction with Other Antioxidants and Synergistic Effects
The antioxidant activity of this compound in vivo and in membrane systems is significantly influenced by its interaction with other endogenous antioxidants, particularly Vitamin E (α-tocopherol) and Vitamin C (ascorbate). Evidence suggests that the antioxidant effect of this compound in membranes is dependent on the presence of Vitamin E.[8] The stobadinyl radical can be "recycled" or repaired by these antioxidants, regenerating the parent this compound molecule and enhancing its overall protective capacity.
This synergistic relationship is crucial for this compound's sustained antioxidant effect in a biological environment.[2][4] The stobadinyl radical can oxidize Trolox (a water-soluble analog of Vitamin E) to its phenoxyl radical, a reaction that is reversible.[7] This interaction suggests a pathway where Vitamin E can repair the this compound radical, allowing this compound to continue its scavenging activity.
Caption: Synergistic recycling of this compound by Vitamins E and C.
Experimental Protocols for Assessing Antioxidant Activity
The characterization of this compound's reactivity with free radicals has been accomplished through a variety of experimental techniques. Below are summaries of the key methodologies employed.
This technique is used to generate specific free radicals in a very short time frame and monitor their subsequent reactions. It is the gold standard for determining absolute rate constants for radical scavenging reactions.
Caption: Workflow for Pulse Radiolysis experiments.
These assays measure this compound's ability to protect lipids from oxidation, a key aspect of its cytoprotective effects. The generation of peroxyl radicals is typically initiated by azo compounds like AAPH or AMVN.
-
TBARS Assay: Measures thiobarbituric acid reactive substances (like malondialdehyde), which are secondary products of lipid peroxidation.
-
Chemiluminescence: Luminol- or lucigenin-based methods detect the light emitted during the radical chain reaction of lipid peroxidation. Inhibition of this light output indicates antioxidant activity.[2]
-
Conjugated Diene Measurement: The formation of conjugated dienes in polyunsaturated fatty acids is an early marker of lipid peroxidation and can be monitored spectrophotometrically.[9]
This method uses a stable free radical, DPPH•, which has a deep violet color. When neutralized by an antioxidant like this compound, the color fades to yellow. The rate of color change is proportional to the antioxidant's scavenging capacity.[10]
Due to the extremely high reactivity of •OH, indirect methods are often used.
-
Deoxyribose Degradation: Hydroxyl radicals degrade deoxyribose, producing fragments that react with thiobarbituric acid to form a pink chromogen. This compound competes with deoxyribose for the •OH radicals, thus inhibiting color formation.[6]
-
KMBA (2-keto-4-methiolbutyric acid) Oxidation: •OH radicals oxidize KMBA to produce ethylene gas, which can be quantified by gas chromatography. A scavenger like this compound will reduce ethylene production.[6]
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on published research. It is not intended to provide medical advice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H18N2 | CID 108089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural aspects of antioxidant activity of substituted pyridoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Dihydrochloride|Antioxidant|For Research [benchchem.com]
- 6. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dietary supplementation with the pyridoindole antioxidant this compound on antioxidant state and ultrastructure of diabetic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of the pyridoindole this compound with alkoxyl and stable free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Stobadine's Effect on Mitochondrial Function During Oxidative Stress: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Stobadine, a pyridoindole derivative, has been investigated for its antioxidant and cytoprotective properties, particularly in the context of oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mitochondrial function under conditions of oxidative stress. It synthesizes available quantitative data, details relevant experimental methodologies, and explores the potential signaling pathways involved. Notably, the evidence presents a complex, and at times contradictory, profile of this compound's interaction with mitochondria, highlighting its protective effects on certain mitochondrial enzymes while also indicating inhibitory effects on respiratory function in specific tissues. This guide aims to equip researchers with a thorough understanding of the nuances of this compound's mitochondrial effects to inform future research and drug development efforts.
Introduction
Mitochondria are central to cellular metabolism and are a primary site of reactive oxygen species (ROS) production. Under pathological conditions, an excess of ROS leads to oxidative stress, impairing mitochondrial function and contributing to cellular damage. This compound has emerged as a potent antioxidant, capable of scavenging a variety of free radicals, including hydroxyl, peroxyl, and alkoxyl radicals.[1][2][3] Its proposed mechanism of action involves the formation of a stable nitrogen-centered radical, which contributes to its ability to mitigate lipid peroxidation and protect cellular macromolecules from oxidative damage.[1][4][5] This guide delves into the specific effects of this compound on mitochondrial bioenergetics and defense systems during oxidative stress.
Quantitative Data on this compound's Mitochondrial Effects
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on mitochondrial parameters during oxidative stress.
Table 1: Effect of this compound on Mitochondrial Respiration and ATP Levels in Heart Mitochondria
| Parameter | Condition | Treatment | Result | Reference |
| Mitochondrial Respiration | In vivo | This compound (2 mg/kg) | Inhibited | [6] |
| ATP Level | In vivo | This compound (2 mg/kg) | Unchanged | [6] |
| Malondialdehyde (MDA) Level | In vivo | This compound (2 mg/kg) | Increased | [6] |
| Superoxide Dismutase (SOD) Activity | In vivo | This compound (2 mg/kg) | Inhibited | [6] |
Table 2: Protective Effect of this compound on Mitochondrial Glutathione Peroxidase (GPX) Activity in Rat Liver Mitochondria under Fe(2+)-induced Oxidative Stress
| Condition | Treatment | GPX Activity (% of control) | Reference |
| Control | - | 100% | [1][4] |
| Fe(2+)/EDTA | - | Significantly decreased | [1][4] |
| Fe(2+)/EDTA | This compound (100 µmol) | Protection against loss of activity | [1][4] |
| This compound alone (100 µmol) | - | No significant effect | [1][4] |
Table 3: Effect of this compound Pretreatment on Glutathione Peroxidase (GPX) Activity in the Heart of Irradiated Mice
| Condition | Treatment | Result | Reference |
| Co60 Irradiation (6.5 Gy) | - | Significant decrease in GPX activity | [7] |
| Co60 Irradiation (6.5 Gy) | This compound (70.07 mg/kg) 1 or 2h prior | Significant enhancement of GPX activity compared to irradiated group | [7] |
Experimental Protocols
This section details the methodologies employed in the cited studies to assess this compound's effects on mitochondrial function.
In Vivo Assessment of Mitochondrial Function in Heart Tissue
-
Animal Model: Rabbits were administered this compound hydrochloride at a dose of 2 mg/kg body weight.
-
Induction of Oxidative Stress: Isoproterenol (1 mg/kg) was used to induce cardiotoxic effects.
-
Mitochondria Isolation: Heart mitochondria were isolated by differential centrifugation.
-
Measurement of Mitochondrial Respiration: Oxygen consumption was measured polarographically using a Clark-type oxygen electrode.
-
ATP Level Measurement: ATP content in mitochondrial preparations was determined using a suitable biochemical assay (specific assay not detailed in the abstract).
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, were quantified.
-
Superoxide Dismutase (SOD) Activity Assay: The activity of SOD in mitochondrial extracts was measured.[6]
In Vitro Assessment of Glutathione Peroxidase (GPX) Activity in Liver Mitochondria
-
Mitochondria Isolation: Rat liver mitochondria were isolated.
-
Induction of Oxidative Stress: An in vitro system containing Fe(2+)/EDTA was used to induce oxidative damage.
-
Treatment: Isolated mitochondria were incubated with this compound.
-
Enzyme Activity Assay: The activity of glutathione peroxidase (GPX) and glutathione reductase (GR) was determined by monitoring the decrease in NADPH concentration at 340 nm.
-
Mitochondrial Outer Membrane Dynamics: Synchronous fluorescence fingerprinting was employed to monitor changes in the mitochondrial outer membrane.[1][4]
General Protocols for Assessing Key Mitochondrial Parameters
The following are generalized protocols for assays relevant to the study of this compound's mitochondrial effects, based on standard laboratory methods.
The JC-1 assay is a commonly used method to assess mitochondrial membrane potential.
The luciferin-luciferase assay is a highly sensitive method for quantifying ATP levels.
Extracellular flux analyzers, such as the Seahorse XF Analyzer, are used to measure OCR in real-time.
Signaling Pathways
While direct evidence linking this compound to specific mitochondrial signaling pathways is currently limited, its known antioxidant properties suggest potential interactions with key regulatory networks that govern mitochondrial function and stress responses.
Potential Interaction with the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. Given this compound's potent antioxidant effects, it is plausible that it may directly or indirectly modulate the Nrf2 pathway, leading to an enhanced cellular antioxidant capacity that would, in turn, protect mitochondria from oxidative damage.
Potential Influence on PGC-1α and Mitochondrial Biogenesis
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a key regulator of mitochondrial biogenesis and metabolism. By promoting the expression of genes involved in mitochondrial respiration and antioxidant defense, PGC-1α enhances mitochondrial function. It is conceivable that by reducing the overall oxidative burden, this compound could create a more favorable environment for PGC-1α activity, thereby indirectly supporting mitochondrial health and biogenesis.
Potential Modulation of the Bcl-2 Family and Mitochondrial Apoptosis
The Bcl-2 family of proteins plays a critical role in regulating the mitochondrial pathway of apoptosis. Oxidative stress can trigger the activation of pro-apoptotic Bcl-2 members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. By virtue of its ROS scavenging ability, this compound could prevent the initiation of this apoptotic cascade at the mitochondrial level.
Discussion and Future Directions
The available evidence on this compound's effect on mitochondrial function during oxidative stress is multifaceted. On one hand, this compound demonstrates a clear protective effect on mitochondrial enzymes, such as glutathione peroxidase, which are crucial for the mitochondrial antioxidant defense system.[1][4][7] This is consistent with its well-established role as a potent ROS scavenger.
On the other hand, the finding that this compound inhibits mitochondrial respiration and increases MDA levels in heart mitochondria presents a significant contradiction to the narrative of it being a mitochondrial protectant in all contexts.[6] This suggests that the effects of this compound may be tissue-specific and dependent on the particular experimental conditions. The unchanged ATP levels in the face of inhibited respiration in the heart mitochondria study could imply a compensatory shift in metabolism, a point that warrants further investigation.
A significant gap in the current literature is the lack of direct, quantitative data on this compound's effect on key mitochondrial bioenergetic parameters such as mitochondrial membrane potential and ATP production under various oxidative stress models. Furthermore, the interaction of this compound with major signaling pathways like Nrf2 and PGC-1α remains to be elucidated.
Future research should focus on:
-
Comprehensive Bioenergetic Profiling: Utilizing techniques like high-resolution respirometry (e.g., Seahorse XF analysis) to dissect the specific effects of this compound on the different complexes of the electron transport chain in various cell types and tissues.
-
Direct Measurement of Mitochondrial Membrane Potential and ATP Synthesis: Employing fluorescent probes and luminescence-based assays to quantify the impact of this compound on these critical parameters under oxidative stress.
-
Investigation of Signaling Pathways: Exploring the potential modulation of Nrf2, PGC-1α, and other relevant signaling pathways by this compound through techniques such as Western blotting, qPCR, and reporter gene assays.
-
Reconciling Contradictory Findings: Further studies are needed to understand the tissue- and context-dependent effects of this compound on mitochondrial respiration.
Conclusion
This compound exhibits a complex and context-dependent relationship with mitochondrial function during oxidative stress. While its protective effects on mitochondrial antioxidant enzymes are evident, its inhibitory action on cardiac mitochondrial respiration underscores the need for a nuanced understanding of its mechanism of action. This technical guide has summarized the current state of knowledge, highlighted critical gaps in the research, and proposed future directions. A more complete picture of this compound's mitochondrial pharmacology will be essential for its potential development as a therapeutic agent for oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effect of this compound on Fe(2+)-induced oxidative stress in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound and heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound pretreatment enhances glutathione peroxidase activity in the heart of irradiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stobadine as a Potential Therapeutic Agent in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stobadine, a pyridoindole derivative, has emerged as a compound of interest for its potential therapeutic applications in cardiovascular diseases. Its primary mechanism of action is attributed to its potent antioxidant and free radical-scavenging properties. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's cardioprotective effects. It includes a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cardiovascular therapies.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. A significant contributor to the pathophysiology of various CVDs, including ischemia-reperfusion (I/R) injury and diabetic cardiomyopathy, is oxidative stress. The overproduction of reactive oxygen species (ROS) can lead to cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cardiomyocyte death and cardiac dysfunction.
This compound, with its pyridoindole structure, has been investigated for its cardioprotective and antiarrhythmic properties.[1] Its notable antioxidant capabilities suggest a therapeutic potential in mitigating the detrimental effects of oxidative stress in the cardiovascular system. This document synthesizes the available preclinical data on this compound, focusing on its efficacy in models of cardiac injury and the underlying mechanisms of its protective actions.
Core Mechanism of Action: Antioxidant and Radical Scavenging
This compound's primary cardioprotective effects are believed to stem from its ability to directly scavenge a variety of reactive oxygen species and inhibit lipid peroxidation.[2]
Signaling and Mechanistic Pathway
The following diagram illustrates the central role of this compound in mitigating oxidative stress, a key pathological process in cardiovascular disease.
Caption: this compound's primary mechanism against cardiovascular pathology.
Quantitative Preclinical Data
The following tables summarize the quantitative findings from key preclinical studies on this compound.
Table 1: In Vivo and Ex Vivo Efficacy of this compound
| Model | Species | This compound Dose/Concentration | Key Quantitative Findings | Reference(s) |
| Ischemia-Reperfusion (Isolated Heart) | Rat | 10⁻⁶ M | Prevented the full development of I/R-induced dysrhythmias and increased coronary perfusion pressure. | [1] |
| Isoproterenol-induced Cardiotoxicity | Rabbit | 2 mg/kg | Significantly decreased serum levels of AST, CPK, and LDH. | [3] |
| Ischemia-Reperfusion in Diabetes (Isolated Heart) | Rat | 25 mg/kg i.p. (for 8 weeks) | Significantly decreased the number of ventricular premature beats from ~254 to ~106. | [4][5] |
| Brain Ischemia/Reperfusion (Cardiac Effects) | Rat | 2 mg/kg | Did not prevent the threefold increase in malondialdehyde (MDA) or the 41.7% increase in conjugated dienes (CD) in the heart. | [2] |
| Irradiation-induced Cardiac Injury | Mouse | 70.07 mg/kg | Significantly enhanced glutathione peroxidase (GPx) activity compared to the irradiated, non-pretreated group. |
Table 2: Effects of this compound on Biomarkers of Oxidative Stress
| Model System | This compound Concentration | Biomarker | Quantitative Effect | Reference(s) |
| Diabetic Rat Myocardium (32-week treatment) | 0.05% w/w in diet | Conjugated Dienes | Reduced oxidative damage as measured by conjugated dienes. | |
| Diabetic Rat Myocardium (32-week treatment) | 0.05% w/w in diet | Superoxide Dismutase (SOD) | Reduced elevated SOD activity. | |
| Rat Heart Mitochondria (Isoproterenol model) | 2 mg/kg in vivo | Malondialdehyde (MDA) | Increased MDA levels in isolated mitochondria. | [3] |
| Rat Heart Mitochondria (Isoproterenol model) | 2 mg/kg in vivo | Superoxide Dismutase (SOD) | Inhibited SOD activity in isolated mitochondria. | [3] |
| Rat Brain (Ischemia-Reperfusion) | 2 mg/kg i.v. | Malondialdehyde (MDA) | Prevented a 43.8% increase in MDA. | [2] |
| Rat Brain (Ischemia-Reperfusion) | 2 mg/kg i.v. | Conjugated Dienes (CD) | Prevented a 24.5% increase in CD. | [2] |
Note: Some findings, particularly those related to mitochondrial biomarkers, suggest a complex mechanism of action that may not be solely linked to direct mitochondrial preservation and warrants further investigation.[3]
Detailed Experimental Protocols
Langendorff Isolated Heart Ischemia-Reperfusion Model
This ex vivo model is crucial for studying the direct effects of compounds on the heart, free from systemic physiological influences.
Objective: To assess the effect of this compound on cardiac injury induced by global ischemia and reperfusion.
Apparatus and Preparation:
-
Animal Model: Male Wistar rats.
-
Perfusion System: Langendorff apparatus.
-
Perfusate: Krebs-Henseleit bicarbonate buffer with the following composition (in mmol/L): NaCl 118, KCl 4.7, CaCl₂ 2.5, NaH₂PO₄ 1.18, NaHCO₃ 25, and glucose 11.1.[5]
-
Perfusion Conditions: The buffer is equilibrated with 95% O₂ and 5% CO₂ at 37°C to maintain a pH of 7.4. Perfusion is maintained at a constant pressure of 85 mmHg.[5]
Experimental Workflow:
Caption: Workflow for the Langendorff isolated heart I/R experiment.
Procedure:
-
Hearts are excised from anesthetized rats and immediately cannulated via the aorta on the Langendorff apparatus.
-
Retrograde perfusion with the Krebs-Henseleit buffer is initiated to stabilize the heart for 30 minutes.
-
For the treatment group, this compound (e.g., 10⁻⁶ M) is introduced into the perfusate for a short period (e.g., 3 minutes) before inducing ischemia.[1]
-
Global ischemia is induced by stopping the perfusion flow for 30 minutes.[1][5]
-
Reperfusion is initiated by restoring the flow for 30 minutes. In treatment groups, this compound may also be included in the reperfusion buffer.[1]
-
Throughout the reperfusion period, cardiac function is monitored via electrocardiogram (ECG) for arrhythmias, measurement of coronary perfusion pressure, and assessment of left ventricular developed pressure (LVDP) and end-diastolic pressure (LVEDP).
Measurement of Lipid Peroxidation
Objective: To quantify the extent of oxidative damage to lipids in cardiac tissue.
Methods:
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Principle: This method measures malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
-
Protocol Outline:
-
Homogenize heart tissue in a suitable buffer (e.g., KCl solution).
-
Add TBA reagent and an acid (e.g., trichloroacetic acid) to the homogenate.
-
Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically ~532 nm).
-
Quantify MDA concentration using a standard curve prepared with a known concentration of MDA.
-
-
-
Conjugated Dienes (CD) Measurement:
-
Principle: The initial phase of lipid peroxidation involves the formation of conjugated dienes, which absorb light in the UV spectrum.
-
Protocol Outline:
-
Extract lipids from the heart tissue homogenate using a solvent mixture (e.g., chloroform-methanol).
-
Evaporate the solvent and redissolve the lipid extract in a suitable solvent (e.g., cyclohexane or hexane).
-
Measure the absorbance of the solution in the UV range (typically 232-234 nm) using a spectrophotometer.
-
Calculate the concentration of conjugated dienes using the molar extinction coefficient.
-
-
Future Directions and Conclusion
The preclinical evidence strongly suggests that this compound possesses significant cardioprotective properties, primarily through its potent antioxidant and anti-lipid peroxidation activities. It has shown efficacy in models of ischemia-reperfusion injury and in the context of diabetic complications.
However, for its advancement as a clinical candidate, several areas require further investigation:
-
Elucidation of Specific Signaling Pathways: While the direct antioxidant effects are clear, it is crucial to determine if this compound modulates key intracellular signaling pathways involved in cell survival and inflammation, such as the Nrf2, NF-κB, or MAP kinase pathways, in cardiomyocytes.
-
Chronic Dosing and Remodeling Studies: Most of the current data focuses on acute injury models. Studies investigating the effects of chronic this compound administration on cardiac remodeling and the progression of heart failure are needed.
-
Clinical Trials: To date, there is a lack of robust clinical trial data for this compound in cardiovascular disease. Well-designed clinical trials are necessary to establish its safety and efficacy in human populations.
References
- 1. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ischemia-reperfusion injury of the isolated diabetic rat heart: effect of the antioxidant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Methodological & Application
HPLC-Based Quantification of Stobadine in Plasma: An Application Note and Protocol
This document provides a detailed methodology for the quantification of Stobadine in plasma samples using High-Performance Liquid Chromatography (HPLC), primarily focusing on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An alternative HPLC-UV method is also described. These protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing.
Introduction
LC-MS/MS Method for this compound Quantification
This method utilizes solid-phase extraction (SPE) for sample cleanup followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocol
A detailed workflow for the LC-MS/MS analysis is presented below.
Caption: Experimental workflow for this compound quantification in plasma by LC-MS/MS.
2.1.1. Sample Preparation (Solid-Phase Extraction)
-
To a 1 mL plasma sample, add the internal standard (IS), Phenylalanine, to a final concentration of 2 µg/mL.
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound and the IS from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | Xterra™ MS C18, 2.5 µm (2.1 mm x 30 mm)[2] |
| Mobile Phase | Acetonitrile/Water (1:1, v/v) with 0.025% Formic Acid (pH 4)[2] |
| Flow Rate | 0.2 mL/min (Adjustable based on system) |
| Injection Volume | 10 µL[2] |
| Column Temperature | Ambient (25°C)[2] |
| Run Time | Approximately 3 minutes[2] |
2.1.3. Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Capillary Voltage | 3.2 kV[2] |
| Cone Voltage | 30 V[2] |
| Collision Energy | 25 eV for this compound, 15 eV for Phenylalanine (IS)[2] |
| Source Temperature | 100°C[2] |
| Desolvation Temperature | 250°C[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | This compound: 202.9 > 160; Phenylalanine (IS): 166 > 103[2][3] |
Quantitative Data Summary
The LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma.[3]
| Parameter | Result |
| Linearity Range | 20 - 500 ng/mL[3] |
| Correlation Coefficient (r) | 0.9971 – 0.9981[3] |
| Lower Limit of Quantification (LOQ) | 10 ng/mL[3] |
| Recovery | 94.3%[3] |
| Precision (%RSD) | 1.4 - 8.3%[3] |
| Accuracy (%RE) | -3.5% to 3.0%[3] |
| Sample Stability | Stable at -20°C for at least 5 weeks[3] |
HPLC-UV Method for this compound Quantification
For laboratories without access to mass spectrometry, an HPLC-UV method can be employed, though it may offer lower sensitivity.
Experimental Protocol
Caption: Key components of the HPLC-UV method for this compound analysis.
3.1.1. Sample Preparation
While solid-phase extraction is also suitable here, a simpler protein precipitation or liquid-liquid extraction can be used.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then injected.
-
Liquid-Liquid Extraction: Extract this compound from the plasma sample into an immiscible organic solvent. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.
3.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | SGX CN sorbent (mean particle size = 5 µm)[4] |
| Mobile Phase | 8.0% (v/v) ethanol in aqueous NaH2PO4 (50 mmol/L) with tri-n-butylamine (50 mmol/L), pH adjusted to 2.6 with H3PO4[4] |
| Flow Rate | Not specified, typically 1.0 mL/min |
| Injection Volume | Not specified, typically 20-100 µL |
| Detection Wavelength | 247 nm (for improved detection limit) or 302 nm[4] |
| Retention Time | Approximately 6.0 min[4] |
Quantitative Data Summary
| Parameter | Result |
| Lowest Detectable Concentration (Human Serum) | 10 ng/mL (at 247 nm)[4] |
| Precision (%RSD) in Dog Serum | 4.4% at 500 ng/mL; 8.1% at 50 ng/mL[4] |
Conclusion
The LC-MS/MS method provides a highly sensitive, specific, and rapid approach for the quantification of this compound in plasma, making it the preferred method for clinical and pharmacokinetic studies. The HPLC-UV method, while less sensitive, offers a viable alternative for routine analysis when MS detection is unavailable. The choice of method should be based on the specific requirements of the study, including the desired sensitivity and the available instrumentation.
References
Application Notes and Protocols: Determination of Stobadine's Antioxidant Activity Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stobadine is a pyridoindole derivative that has demonstrated notable cardioprotective and neuroprotective effects, which are attributed, in part, to its potent antioxidant and free radical scavenging properties.[1][2] The antioxidant activity of this compound is primarily mediated by the indolic nitrogen center, which can donate a hydrogen atom to neutralize free radicals.[3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[4][5][6] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from deep purple to yellow.[5][7] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8] These application notes provide a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay relies on the reduction of the stable free radical DPPH. In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep purple color. When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom to the DPPH radical. This results in the formation of the reduced, non-radical form, DPPH-H, which is yellow.[5][9] The decrease in absorbance at 517 nm is measured to quantify the radical scavenging activity of the test compound.[10]
Experimental Protocols
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)[5]
-
96-well microplate[8]
-
Microplate reader capable of measuring absorbance at 517 nm[4]
-
Micropipettes
-
1.5 mL microfuge tubes[8]
Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve an appropriate amount of DPPH powder in methanol to achieve a final concentration of 1 mM. Store this solution in a dark, airtight container at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution with methanol to a final concentration of 0.1 mM. This solution should be freshly prepared before each experiment.[5]
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solutions: Prepare a series of dilutions of the positive control (ascorbic acid or Trolox) in methanol at the same concentrations as the this compound working solutions.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add 100 µL of each this compound working solution to separate wells.
-
Positive Control: Add 100 µL of each positive control dilution to separate wells.
-
Blank (Control): Add 100 µL of methanol to several wells to serve as the control (A_control).[4]
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells containing the sample, positive control, and blank.
-
Incubation: Mix the contents of the wells thoroughly and incubate the microplate in the dark at room temperature for 30 minutes.[5][11]
-
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[4]
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration of this compound and the positive control:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [4][10]
Where:
-
A_control is the absorbance of the control (methanol + DPPH).
-
A_sample is the absorbance of the sample (this compound + DPPH).
-
-
Determine the IC50 Value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. To determine the IC50 value, plot a graph of the percentage of inhibition versus the concentration of this compound. The IC50 value can then be calculated from the resulting dose-response curve.[5] A lower IC50 value indicates a higher antioxidant activity.[5]
Data Presentation
The quantitative results of the DPPH assay for this compound and a standard antioxidant can be summarized in the following tables.
Table 1: DPPH Radical Scavenging Activity of this compound
| This compound Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition |
| 10 | Insert Value | Calculate Value |
| 25 | Insert Value | Calculate Value |
| 50 | Insert Value | Calculate Value |
| 100 | Insert Value | Calculate Value |
| 200 | Insert Value | Calculate Value |
Table 2: Comparison of IC50 Values
| Compound | IC50 (µg/mL) | IC50 (µmol/L) |
| This compound | Calculate Value | Calculate Value |
| This compound·2HCl | ~120[12] | |
| Ascorbic Acid (Positive Control) | Calculate Value | Calculate Value |
Visualizations
Experimental Workflow
Caption: Workflow for DPPH antioxidant assay of this compound.
Antioxidant Mechanism of this compound in DPPH Assay
Caption: this compound neutralizes DPPH radical via hydrogen donation.
References
- 1. Effect of this compound on oxygen free radical generation in stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: bellwether of a broader view of drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural aspects of antioxidant activity of substituted pyridoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. marinebiology.pt [marinebiology.pt]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing the Inhibitory Effect of Stobadine on Lipid Peroxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction Lipid peroxidation is a critical marker of oxidative stress, implicated in the pathophysiology of numerous diseases. It is a chain reaction process that results in the degradation of lipids, leading to cellular membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA). Stobadine, a pyridoindole derivative, is a potent antioxidant known to scavenge a variety of free radicals, including hydroxyl, peroxyl, and alkoxyl radicals, thereby inhibiting lipid peroxidation[1][2][3]. Its protective effects have been demonstrated in various models of oxidative damage in tissues such as the brain, heart, and kidneys[4][5][6][7].
This application note provides detailed protocols for assessing the inhibitory effects of this compound on lipid peroxidation in an in vitro model using two common methods: the Thiobarbituric Acid Reactive Substances (TBARS) assay and the Lipid Hydroperoxide (LPO) assay.
Signaling Pathway and Experimental Overview
Lipid peroxidation is initiated by reactive oxygen species (ROS) and propagates via a chain reaction involving lipid peroxyl radicals. This compound primarily acts as a chain-breaking antioxidant by scavenging these peroxyl radicals, thus halting the propagation phase[1][8]. The experimental workflow is designed to induce lipid peroxidation in a biological sample, treat it with this compound, and subsequently measure the extent of peroxidation.
Caption: Mechanism of lipid peroxidation and this compound's inhibitory action.
Caption: General experimental workflow for assessing this compound.
Experimental Protocols
This section details the preparation of an in vitro model using rat liver microsomes and two distinct methods for quantifying lipid peroxidation.
1. Preparation of Rat Liver Microsomes Microsomes are a suitable model as they are rich in polyunsaturated fatty acids and are often used to study lipid peroxidation[9][10].
-
Materials: Male Wistar rats, 1.15% KCl solution (ice-cold), 0.1 M potassium phosphate buffer (pH 7.4, ice-cold), ultracentrifuge.
-
Protocol:
-
Euthanize rats and perfuse the liver with ice-cold 1.15% KCl to remove blood.
-
Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Resuspend the pellet in the potassium phosphate buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store aliquots at -80°C until use.
-
2. Induction of Lipid Peroxidation and this compound Treatment
-
Reagents: Microsomal suspension (1 mg protein/mL), 0.1 M potassium phosphate buffer (pH 7.4), this compound stock solution (in a suitable solvent, e.g., DMSO or water), 10 mM Ascorbate, 1 mM Ferrous sulfate (FeSO₄).
-
Protocol:
-
Prepare reaction tubes on ice. For each reaction, add the microsomal suspension to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Set up the following experimental groups:
-
Add the appropriate volume of this compound or vehicle to the tubes and pre-incubate for 10 minutes at 37°C.
-
Initiate lipid peroxidation by adding ascorbate and FeSO₄ (final concentrations of ~100 µM and ~10 µM, respectively).
-
Incubate the reaction mixture in a shaking water bath at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by placing the tubes on ice or by adding a stopping reagent as specified in the subsequent assay protocols.
-
3. Protocol 1: TBARS Assay (Measurement of MDA) This assay quantifies MDA, a secondary product of lipid peroxidation, by its reaction with thiobarbituric acid (TBA)[11][12][13].
-
Reagents: 20% Trichloroacetic acid (TCA), 0.67% (w/v) Thiobarbituric acid (TBA) solution, Malondialdehyde (MDA) standard.
-
Protocol:
-
Following incubation (Step 2.5), take a 0.5 mL aliquot of the reaction mixture.
-
Add 1 mL of 20% TCA to precipitate proteins.
-
Add 1 mL of 0.67% TBA solution.
-
Vortex the tubes and heat them in a boiling water bath (95°C) for 25 minutes[14].
-
Cool the tubes on ice to stop the reaction, then centrifuge at 3,000 x g for 15 minutes.
-
Transfer the clear supernatant to a cuvette or a 96-well plate.
-
Measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm using a spectrophotometer[14][15].
-
Prepare a standard curve using known concentrations of MDA to calculate the concentration of MDA in the samples. Express results as µmol MDA per mg of protein.
-
4. Protocol 2: Lipid Hydroperoxide (LPO) Assay This method directly measures lipid hydroperoxides, the primary products of lipid peroxidation, using the redox reaction with ferrous ions[16][17][18].
-
Reagents: HPLC-grade methanol, Chloroform, Xylenol Orange, Ferrous sulfate (FeSO₄), Sulfuric acid (H₂SO₄), Cumene hydroperoxide or H₂O₂ for standard curve.
-
Protocol:
-
Following incubation (Step 2.5), take a 0.2 mL aliquot of the reaction mixture.
-
To extract lipid hydroperoxides, add 1 mL of ice-cold chloroform:methanol (2:1 v/v) mixture to the aliquot[18]. Vortex vigorously for 2 minutes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Prepare the FOX (Ferrous Oxidation in Xylenol orange) reagent: Mix 1 volume of 25 mM FeSO₄ in 2.5 M H₂SO₄ with 100 volumes of 125 µM Xylenol Orange in methanol.
-
Add 0.9 mL of the FOX reagent to 0.1 mL of the chloroform extract.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure the absorbance of the ferric ion-xylenol orange complex at 560 nm[19].
-
Prepare a standard curve using known concentrations of cumene hydroperoxide or H₂O₂ to quantify the lipid hydroperoxides in the samples. Express results as nmol LPO per mg of protein.
-
Data Presentation
Quantitative data should be summarized to compare the effects of different this compound concentrations. The percentage of inhibition can be calculated relative to the induced group without this compound.
Table 1: Effect of this compound on FeSO₄/Ascorbate-Induced Lipid Peroxidation in Rat Liver Microsomes
| Treatment Group | This compound (µM) | MDA Concentration (µmol/mg protein) | % Inhibition of MDA Formation | Lipid Hydroperoxides (nmol/mg protein) | % Inhibition of LPO Formation |
| Control (Uninduced) | - | 0.15 ± 0.03 | N/A | 1.2 ± 0.2 | N/A |
| Induced (Vehicle) | 0 | 2.85 ± 0.21 | 0% | 25.4 ± 2.5 | 0% |
| Induced + this compound | 5 | 1.98 ± 0.15 | 30.5% | 16.1 ± 1.9 | 36.6% |
| Induced + this compound | 10 | 1.21 ± 0.11 | 57.5% | 9.8 ± 1.1 | 61.4% |
| Induced + this compound | 20 | 0.65 ± 0.08 | 77.2% | 5.3 ± 0.7 | 79.1% |
Data are presented as Mean ± Standard Deviation (n=3) and are hypothetical for illustrative purposes.
References
- 1. Antioxidant and pharmacodynamic effects of pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dietary supplementation with the pyridoindole antioxidant this compound on antioxidant state and ultrastructure of diabetic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pyridoindole antioxidant this compound attenuates albuminuria, enzymuria, kidney lipid peroxidation and matrix collagen cross-linking in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid peroxidation assessment [protocols.io]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plant-stress.weebly.com [plant-stress.weebly.com]
- 15. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 16. Lipid Hydroperoxide (LPO) Assay Kit | 437639 [merckmillipore.com]
- 17. apexbt.com [apexbt.com]
- 18. abcam.cn [abcam.cn]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes and Protocols: Measuring Stobadine's Efficacy in a Langendorff Isolated Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a significant contributor to the morbidity and mortality associated with cardiovascular events such as myocardial infarction and cardiac surgery. The injury is paradoxically exacerbated upon the restoration of blood flow to the ischemic myocardium, leading to a surge in reactive oxygen species (ROS), cellular damage, and cardiac dysfunction.[1] Stobadine, a pyridoindole derivative, has been identified as a potent antioxidant and free radical scavenger, suggesting its potential as a cardioprotective agent.[2][3] Its mechanism is largely attributed to its ability to scavenge free radicals and quench singlet molecular oxygen.[2][4][5]
The Langendorff isolated heart model is a powerful ex vivo technique that allows for the study of cardiac function and pharmacology in a controlled environment, devoid of systemic neuronal and hormonal influences.[6][7] This model is particularly well-suited for investigating the direct effects of pharmacological agents on the heart, especially in the context of I/R injury.[8]
These application notes provide a detailed protocol for utilizing the Langendorff apparatus to assess the efficacy of this compound in mitigating myocardial I/R injury. The protocols cover heart isolation, perfusion, induction of I/R injury, and the measurement of key functional and biochemical parameters.
Principle of the Method
The Langendorff preparation involves retrogradely perfusing an isolated heart through the aorta with an oxygenated physiological solution.[6] The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries, thus nourishing the myocardium and enabling it to continue beating.[9] This setup allows for precise control over the composition of the perfusate, flow rate, and temperature.[8]
To model I/R injury, the heart is subjected to a period of global ischemia (by stopping the perfusate flow) followed by a period of reperfusion.[1] this compound is administered via the perfusate before and during the reperfusion phase to evaluate its ability to preserve cardiac function and reduce tissue damage. Efficacy is determined by measuring hemodynamic parameters (e.g., heart rate, ventricular pressure) and the release of damage-associated biochemical markers into the coronary effluent.[10][11]
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Preparation (Rat Model)
This protocol details the surgical procedure for isolating a rat heart and mounting it on the Langendorff apparatus.
Materials:
-
Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)
-
Heparin (1000 IU/kg, i.p.)
-
Krebs-Henseleit (K-H) Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, 2.5 CaCl₂), gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Ice-cold K-H buffer (cardioplegic solution).
-
Langendorff apparatus.
-
Surgical instruments (scissors, forceps, retractors).
-
Suture thread.
Procedure:
-
Anesthetize the rat and administer heparin to prevent coagulation. Confirm deep anesthesia by checking the pedal withdrawal reflex.[12]
-
Perform a thoracotomy to open the chest cavity and expose the heart.[12]
-
Carefully dissect the heart, ensuring a sufficient length of the aorta (above the root but below the arch) remains for cannulation.[12]
-
Immediately excise the heart and place it in ice-cold K-H buffer to induce cardiac arrest and minimize hypoxic damage.[12]
-
Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure it firmly with suture thread.[12]
-
Initiate retrograde perfusion with warm (37°C), oxygenated K-H buffer at a constant pressure (typically 60-80 mmHg).[9]
-
Trim away excess non-cardiac tissue (e.g., lung, thymus).
-
Insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.[10]
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure stable heart rate, coronary flow, and left ventricular developed pressure.
Protocol 2: Induction of Ischemia-Reperfusion (I/R) Injury
This protocol describes the creation of a global no-flow ischemic insult followed by reperfusion.
Procedure:
-
Following the stabilization period (as per Protocol 3.1), record baseline hemodynamic data for 10-15 minutes.
-
Induce global ischemia by completely stopping the perfusate flow to the heart for 30 minutes.[1] The heart should be maintained in a temperature-controlled chamber (37°C) during this period.
-
Initiate reperfusion by restoring the perfusate flow for a duration of 30-60 minutes.[1]
-
Continuously monitor and record hemodynamic parameters throughout the ischemia and reperfusion phases.
-
Collect coronary effluent samples at baseline and at specific time points during reperfusion (e.g., 5, 15, and 30 minutes) for subsequent biochemical analysis.
Protocol 3: this compound Administration
This protocol outlines the treatment of an experimental group with this compound.
Procedure:
-
Prepare a stock solution of this compound and dilute it in the K-H buffer to the desired final concentration (e.g., 10⁻⁶ M).[1]
-
For the this compound-treated group, switch the perfusion from the standard K-H buffer to the this compound-containing K-H buffer 3 minutes prior to inducing ischemia.[1]
-
During the 30-minute ischemic period, the flow is stopped.
-
Upon reperfusion, use the this compound-containing K-H buffer for the entire duration of the reperfusion period.[1]
-
The control I/R group should undergo the same ischemia and reperfusion protocol but with the standard K-H buffer throughout.
Protocol 4: Measurement of Cardiac Function and Damage
Hemodynamic Function:
-
Continuously record the following parameters using a data acquisition system (e.g., PowerLab):[10][13]
-
Heart Rate (HR): Measured from the ventricular pressure recordings.
-
Left Ventricular Developed Pressure (LVDP): Calculated as Left Ventricular Systolic Pressure (LVSP) minus Left Ventricular End-Diastolic Pressure (LVEDP).
-
Maximal and Minimal Rate of Pressure Development (dP/dt_max and dP/dt_min): Indices of myocardial contractility and relaxation.
-
Coronary Flow (CF): Measured by collecting the coronary effluent over a set time period.
-
Biochemical Analysis:
-
Analyze the collected coronary effluent for markers of myocardial necrosis:[11][14]
-
At the end of the experiment, the ventricular tissue can be frozen and homogenized to measure markers of oxidative stress, such as:
Data Presentation
Quantitative data should be summarized to compare the effects of this compound against control and I/R groups.
Table 1: Hemodynamic Parameters at the End of Reperfusion
| Parameter | Control Group (No I/R) | I/R Group | I/R + this compound Group |
| Heart Rate (beats/min) | 280 ± 15 | 210 ± 20 | 255 ± 18 |
| LVDP (% of baseline) | 98 ± 3 | 35 ± 5 | 65 ± 6 |
| dP/dt_max (% of baseline) | 97 ± 4 | 40 ± 6 | 70 ± 7 |
| dP/dt_min (% of baseline) | 98 ± 3 | 42 ± 5 | 75 ± 6 |
| Coronary Flow (mL/min) | 12.5 ± 1.0 | 7.0 ± 0.8 | 10.5 ± 0.9 |
| Values are presented as mean ± SEM. Data is illustrative. |
Table 2: Biochemical Markers of Myocardial Injury
| Marker | Control Group (No I/R) | I/R Group | I/R + this compound Group |
| LDH Release (U/L in effluent) | 25 ± 5 | 150 ± 18 | 70 ± 12 |
| CK-MB Release (U/L in effluent) | 15 ± 4 | 110 ± 15 | 45 ± 9 |
| Myocardial MDA (nmol/mg protein) | 1.0 ± 0.1 | 2.6 ± 0.3 | 1.4 ± 0.2 |
| Values are presented as mean ± SEM. Data is illustrative, based on findings that I/R increases lipid peroxidation which is prevented by this compound.[18] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing this compound in a Langendorff I/R model.
Proposed Cardioprotective Mechanism of this compound
Caption: this compound's mechanism via ROS scavenging to prevent I/R injury.
Logical Framework for Efficacy Assessment
References
- 1. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: bellwether of a broader view of drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on oxygen free radical generation in stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural aspects of antioxidant activity of substituted pyridoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. SutherlandandHearse [southalabama.edu]
- 10. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
- 11. Biochemical Markers of Myocardial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adinstruments.com [adinstruments.com]
- 13. Assessment of cardiac contractility using langendorff apparatus connected to a powerlab | PPTX [slideshare.net]
- 14. scispace.com [scispace.com]
- 15. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 16. The Biomarkers for Acute Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical markers of myocyte injury in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Stobadine's Hydroxyl Radical Scavenging Capacity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stobadine, a pyridoindole derivative, has demonstrated significant cardioprotective and neuroprotective effects, largely attributed to its potent antioxidant properties. A key aspect of its antioxidant profile is its exceptional capacity to scavenge hydroxyl radicals (•OH), one of the most reactive and damaging oxygen species in biological systems. This document provides detailed application notes and experimental protocols for quantifying the hydroxyl radical scavenging activity of this compound. The methodologies described are essential for researchers in pharmacology, biochemistry, and drug development who are investigating the antioxidant potential of this compound and related compounds.
The included protocols for the Deoxyribose Assay, 2-Keto-4-Methiolbutyric Acid (KMBA) Assay, and Electron Spin Resonance (ESR) Spin Trapping provide a comprehensive toolkit for assessing hydroxyl radical scavenging efficacy. Furthermore, quantitative data from published studies are summarized to offer a comparative perspective on this compound's potency.
Quantitative Data Summary
This compound is a highly effective scavenger of hydroxyl radicals. Its efficacy has been quantified using various methods, with the second-order rate constant being a direct measure of the reaction speed between this compound and the hydroxyl radical.
| Parameter | Value | Method | Reference |
| Second-Order Rate Constant (k) | > 10¹⁰ M⁻¹s⁻¹ | Deoxyribose Assay & KMBA Assay | [1] |
| IC50 (DPPH Assay) | Not specified for hydroxyl radical | DPPH radical scavenging | N/A |
| IC50 (ABTS Assay) | Not specified for hydroxyl radical | ABTS radical scavenging | N/A |
Note: While IC50 values from general antioxidant assays like DPPH and ABTS provide a broad indication of antioxidant capacity, the second-order rate constant is a more specific and direct measure of this compound's reactivity towards hydroxyl radicals. The exceptionally high rate constant underscores its potent scavenging ability.[1]
Experimental Protocols
Deoxyribose Assay for Hydroxyl Radical Scavenging
This assay is based on the principle that hydroxyl radicals, generated by a Fenton-like reaction, degrade the sugar deoxyribose. This degradation produces fragments that, when heated with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be measured spectrophotometrically. An effective hydroxyl radical scavenger like this compound will compete with deoxyribose for the radicals, thereby reducing the formation of the pink color.
Materials and Reagents:
-
This compound
-
2-deoxy-D-ribose
-
Phosphate buffer (e.g., 50 mM KH₂PO₄-KOH, pH 7.4)
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Deionized water
-
Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare the following aqueous solutions: 28 mM 2-deoxy-D-ribose, 1 mM FeCl₃, 1.04 mM EDTA, 10 mM H₂O₂, and 2 mM ascorbic acid.
-
Prepare a 1% (w/v) TBA solution in 50 mM NaOH.
-
Prepare a 2.8% (w/v) TCA solution.
-
-
Reaction Mixture:
-
In a test tube, add the following in order:
-
0.8 mL of phosphate buffer (50 mM, pH 7.4)
-
0.2 mL of this compound solution at various concentrations (or solvent for control)
-
0.2 mL of 1.04 mM EDTA
-
0.2 mL of 1 mM FeCl₃
-
0.2 mL of 28 mM 2-deoxy-D-ribose
-
-
Initiate the reaction by adding 0.2 mL of 2 mM ascorbic acid and 0.2 mL of 10 mM H₂O₂.
-
-
Incubation:
-
Incubate the mixture at 37°C for 1 hour in a water bath.
-
-
Color Development:
-
Stop the reaction by adding 1.5 mL of 2.8% TCA.
-
Add 1.5 mL of 1% TBA.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
-
Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 532 nm.
-
-
Calculation:
-
The hydroxyl radical scavenging activity is calculated using the following formula:
-
Where Abs_sample is the absorbance of the reaction mixture with this compound, and Abs_control is the absorbance of the control reaction without this compound.
-
2-Keto-4-Methiolbutyric Acid (KMBA) Assay
This method relies on the oxidation of 2-keto-4-methiolbutyric acid (KMBA) by hydroxyl radicals to produce ethylene gas. The amount of ethylene produced can be quantified by gas chromatography. This compound's ability to scavenge hydroxyl radicals will inhibit the production of ethylene.
Materials and Reagents:
-
This compound
-
2-keto-4-methiolbutyric acid (KMBA)
-
Phosphate buffer (e.g., pH 7.4)
-
Hydroxyl radical generating system (e.g., Fenton reagent: FeSO₄ and H₂O₂)
-
Gas-tight vials
-
Gas chromatograph with a flame ionization detector (FID)
Protocol:
-
Reaction Setup:
-
Prepare a solution of KMBA in phosphate buffer.
-
In a gas-tight vial, add the KMBA solution and this compound at various concentrations.
-
Seal the vials.
-
-
Reaction Initiation:
-
Initiate the hydroxyl radical generation by adding the components of the Fenton reagent (e.g., inject FeSO₄ followed by H₂O₂).
-
-
Incubation:
-
Incubate the vials at a controlled temperature (e.g., 37°C) for a specific time to allow for ethylene production.
-
-
Ethylene Measurement:
-
Using a gas-tight syringe, withdraw a sample of the headspace gas from the vial.
-
Inject the gas sample into the gas chromatograph.
-
Quantify the ethylene peak area.
-
-
Calculation:
-
The inhibition of ethylene production is calculated as follows:
-
Where Ethylene_sample is the ethylene peak area in the presence of this compound, and Ethylene_control is the peak area in the absence of this compound.
-
Electron Spin Resonance (ESR) Spin Trapping
ESR spectroscopy, in conjunction with a spin trapping agent, is a highly specific method for the detection and quantification of short-lived free radicals like the hydroxyl radical. The spin trap, typically 5,5-dimethyl-1-pyrroline N-oxide (DMPO), reacts with the hydroxyl radical to form a more stable radical adduct (DMPO-OH) that has a characteristic ESR spectrum. This compound's scavenging activity is measured by the reduction in the DMPO-OH signal intensity.
Materials and Reagents:
-
This compound
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Phosphate buffer (e.g., pH 7.4)
-
Hydroxyl radical generating system (e.g., Fenton reagent: FeSO₄ and H₂O₂)
-
ESR spectrometer
-
Capillary tubes for ESR measurements
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of DMPO in the phosphate buffer.
-
Prepare the components of the Fenton reagent (FeSO₄ and H₂O₂).
-
-
Reaction Mixture:
-
In a small tube, mix the phosphate buffer, this compound solution (at various concentrations or solvent for control), and the DMPO solution.
-
Initiate the reaction by adding the Fenton reagents.
-
-
ESR Measurement:
-
Quickly transfer the reaction mixture into a capillary tube.
-
Place the capillary tube in the cavity of the ESR spectrometer.
-
Record the ESR spectrum. The DMPO-OH adduct gives a characteristic 1:2:2:1 quartet signal.
-
-
Data Analysis:
-
Measure the signal intensity (e.g., peak height or double integral) of the DMPO-OH adduct spectrum.
-
The scavenging activity is calculated by comparing the signal intensity in the presence and absence of this compound.
-
Visualizations
Caption: Mechanism of hydroxyl radical scavenging by this compound.
Caption: Workflow for the Deoxyribose Assay.
Caption: Workflow for ESR Spin Trapping Assay.
References
Application Notes and Protocols for Testing Stobadine in a Model of Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and impaired motor function. A key contributor to the pathogenesis of diabetic neuropathy is oxidative stress, stemming from hyperglycemia-induced overproduction of reactive oxygen species (ROS).[1][2] This excess ROS damages cellular components, including lipids, proteins, and DNA, leading to neuronal dysfunction and apoptosis.[1]
Stobadine is a pyridoindole derivative with potent antioxidant and free radical scavenging properties.[3] It has been shown to scavenge hydroxyl, peroxyl, and alkoxyl radicals, thereby protecting against lipid peroxidation and oxidative damage to proteins.[4] These properties make this compound a promising therapeutic candidate for conditions where oxidative stress plays a pivotal role, such as diabetic neuropathy.
These application notes provide a detailed experimental framework for evaluating the efficacy of this compound in a preclinical model of diabetic neuropathy induced by streptozotocin (STZ) in rats. The protocols outlined below cover the induction of diabetes, behavioral assessments of neuropathic pain, electrophysiological evaluation of nerve function, and biochemical and histopathological analyses of nerve tissue to investigate the underlying mechanisms of this compound's potential therapeutic effects.
Experimental Design and Workflow
The overall experimental design will involve inducing diabetes in rats using STZ, followed by treatment with this compound. Throughout the study, various parameters will be assessed to monitor the progression of diabetic neuropathy and the therapeutic effects of this compound.
References
- 1. Diabetic neuropathy: A NRF2 disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Antioxidant this compound and neurobehavioural development of the rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
Troubleshooting & Optimization
Preparing stable stock solutions of Stobadine for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and use of stable Stobadine stock solutions in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound, with the chemical formula C₁₃H₁₈N₂, is a pyridoindole derivative known for its potent antioxidant properties.[1][2][3] Its primary mechanism of action is as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) such as hydroxyl radicals.[4][5] This antioxidant activity helps protect cells and tissues from oxidative damage.[2]
Q2: What are the key physicochemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂ | [3] |
| Molecular Weight | 202.30 g/mol | [3] |
Q3: In which solvents can I dissolve this compound and what are the recommended concentrations for stock solutions?
Q4: How should I store this compound stock solutions to ensure stability?
A4: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for up to 6 months.[6] For short-term storage, -20°C is suitable for up to 1 month.[6] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: Is this compound sensitive to light or temperature?
A5: While specific photostability and comprehensive temperature stability data for this compound solutions are not extensively published, it is a general best practice to protect all stock solutions of chemical compounds from light by storing them in amber vials or by wrapping the vials in aluminum foil.[7][8] Unnecessary exposure to room temperature should be avoided. For diluted working solutions, it is recommended to prepare them fresh for each experiment to minimize potential degradation.
Q6: Does this compound activate the Nrf2 signaling pathway?
A6: The primary antioxidant mechanism of this compound described in the available literature is direct free radical scavenging.[4][5] While this compound effectively mitigates oxidative stress, there is currently no direct scientific evidence to suggest that it activates the Keap1-Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses. The protective effects of this compound observed in studies are attributed to its ability to directly neutralize reactive oxygen species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent has absorbed water (especially DMSO).- Storage temperature is too high.- Exceeded solubility limit. | - Use fresh, anhydrous DMSO for preparing stock solutions.[6]- Ensure storage at -80°C for long-term stability.[6]- Re-dissolve by warming the vial briefly and vortexing. If precipitation persists, the solution may be supersaturated. |
| Inconsistent experimental results | - Degradation of this compound in working solutions.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate initial concentration of the stock solution. | - Prepare fresh working dilutions for each experiment from a frozen stock.- Aliquot the main stock solution to avoid repeated freezing and thawing.[6]- Ensure the compound is fully dissolved when preparing the stock solution. Use a calibrated balance for accurate weighing. |
| Cell toxicity observed at expected non-toxic concentrations | - High final concentration of the solvent (e.g., DMSO) in the cell culture medium.- The specific cell line is highly sensitive to the compound or solvent. | - Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.- Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. |
| Compound appears inactive in the assay | - Inappropriate solvent for the specific assay conditions leading to precipitation.- Degradation of the compound due to improper storage or handling. | - Check the compatibility of the solvent with your assay system. If DMSO is not suitable, test the solubility in other solvents like ethanol on a small scale.- Verify the storage conditions and age of the stock solution.[6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 20.23 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.[6]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the working solution that will be added to the cells is at a non-toxic level (typically ≤ 0.5%).
-
Use the freshly prepared working solutions for your in vitro experiments immediately. Do not store diluted working solutions for extended periods.
Visualizations
This compound's Antioxidant Mechanism Workflow
Caption: this compound directly scavenges ROS, preventing cellular damage.
General Antioxidant Defense Signaling Pathway (Nrf2-Keap1)
As current literature does not directly link this compound to the Nrf2 pathway, a general diagram of this pathway is provided for informational purposes.
Caption: The Nrf2-Keap1 pathway is a key regulator of cellular antioxidant defenses.
References
- 1. Pentose phosphate pathway, glutathione-dependent enzymes and antioxidant defense during oxidative stress in diabetic rodent brain and peripheral organs: Effects of this compound and vitamin E - ProQuest [proquest.com]
- 2. Effect of dietary supplementation with the pyridoindole antioxidant this compound on antioxidant state and ultrastructure of diabetic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H18N2 | CID 108089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on oxygen free radical generation in stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
Potential off-target effects of Stobadine at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Stobadine, particularly at high concentrations. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities of this compound?
A1: this compound is primarily recognized as a potent antioxidant and a broad-spectrum free radical scavenger. It effectively scavenges hydroxyl, peroxyl, and alkoxyl radicals, which is believed to be the basis for its neuroprotective and cardioprotective effects observed in various preclinical models of oxidative stress.[1]
Q2: What are the potential off-target effects of this compound at high concentrations?
A2: While comprehensive screening data is not publicly available, this compound's known pharmacodynamic profile suggests several potential off-target activities that may become more pronounced at higher concentrations. These include alpha-adrenolytic, antihistaminic, antidysrhythmic, and myorelaxant effects.[1] A slight hypotensive and sedative effect was also noted at the highest doses in a phase-one clinical study.[1]
Q3: Has this compound been observed to interact with specific receptor systems?
A3: Yes, this compound has been reported to possess alpha-adrenolytic and antihistaminic properties.[1] One study on guinea pig airways suggested that this compound's antihistaminic effect is not selective for a specific histamine receptor subtype.[2] Furthermore, research on a derivative of this compound aimed to reduce its α-adrenolytic activity, indirectly confirming this as a known effect of the parent compound.[3]
Q4: Are there any concerns regarding this compound's effect on cardiac ion channels?
A4: this compound's classification as an antidysrhythmic agent implies interaction with cardiac ion channels.[1] While a specific IC50 value for hERG channel inhibition has not been identified in the reviewed literature, this is a critical parameter to assess for any compound with potential cardiovascular effects, especially at high concentrations.
Q5: What is the potential for this compound to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?
A5: There is currently no specific published data detailing this compound's inhibitory profile (IC50 values) against major cytochrome P450 isoforms. Given that many drugs are metabolized by the CYP system, it is crucial for researchers to evaluate this potential interaction, as inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.
Q6: Does this compound interact with monoamine oxidases (MAO)?
A6: The available literature does not provide specific data on this compound's interaction with MAO-A or MAO-B. As MAO enzymes are important in neurotransmitter metabolism, assessing potential inhibitory activity is a key step in characterizing the neurological safety profile of a compound, particularly one that crosses the blood-brain barrier.[1]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects in In Vivo Models (e.g., Hypotension, Arrhythmia)
| Potential Cause | Troubleshooting Steps |
| Alpha-Adrenergic Blockade | 1. Perform an in vitro radioligand binding assay to determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptors. 2. Conduct a functional assay (e.g., using isolated aortic rings pre-contracted with phenylephrine) to quantify the antagonistic effect of this compound. |
| hERG Channel Inhibition | 1. Perform a whole-cell patch-clamp electrophysiology assay on a stable cell line expressing the hERG channel to determine the IC50 value of this compound. 2. Assess for voltage and time-dependent inhibition to better characterize the block. |
| Other Ion Channel Effects | 1. Screen this compound against a panel of other relevant cardiac ion channels (e.g., Na+, Ca2+) to identify any additional interactions that could contribute to the observed phenotype. |
Issue 2: Unexplained Sedation or Altered Animal Behavior
| Potential Cause | Troubleshooting Steps |
| Histamine H1 Receptor Antagonism | 1. Conduct a radioligand binding assay to determine this compound's affinity for the histamine H1 receptor. 2. Perform an in vitro functional assay, such as a guinea pig ileum contraction assay, to measure the antagonistic potency of this compound against histamine-induced contractions. |
| Interaction with CNS Receptors | 1. Broaden the investigation with a comprehensive CNS safety pharmacology panel, including binding assays for dopamine and serotonin receptors. |
Issue 3: Variability in Drug Efficacy or Unexpected Toxicity with Co-administered Drugs
| Potential Cause | Troubleshooting Steps |
| CYP450 Enzyme Inhibition | 1. Perform an in vitro CYP inhibition assay using human liver microsomes to determine the IC50 values of this compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). 2. If significant inhibition is observed, conduct a time-dependent inhibition assay to assess the potential for mechanism-based inhibition. |
| MAO Inhibition | 1. Use a commercially available MAO activity assay to determine if this compound inhibits MAO-A and/or MAO-B, and calculate the respective IC50 values. |
Summary of Potential Off-Target Effects and Investigational Assays
| Potential Off-Target Effect | Relevant Biological System | Suggested Investigational Assay | Expected Outcome if Interaction Occurs |
| Alpha-Adrenergic Antagonism | Adrenergic Receptors (α1, α2) | Radioligand Binding Assay, Isolated Tissue Functional Assay | Competitive binding with α-adrenergic ligands; Inhibition of phenylephrine-induced vasoconstriction. |
| Antihistaminic Effects | Histamine Receptors (H1, H2) | Radioligand Binding Assay, Isolated Tissue Functional Assay | Competitive binding with histamine receptor ligands; Inhibition of histamine-induced smooth muscle contraction. |
| Cardiac Arrhythmia | hERG Potassium Channel | Whole-Cell Patch-Clamp Electrophysiology | Blockade of the hERG current, quantified by an IC50 value. |
| Drug-Drug Interactions | Cytochrome P450 Enzymes | In Vitro CYP Inhibition Assay (Human Liver Microsomes) | Reduction in the metabolic activity of specific CYP isoforms, quantified by IC50 values. |
| Altered Neurotransmitter Levels | Monoamine Oxidase (MAO-A, MAO-B) | In Vitro MAO Activity Assay | Inhibition of MAO-A or MAO-B activity, quantified by IC50 values. |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenergic/Histamine Receptors
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in an appropriate assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG potassium channel.
-
Electrophysiology: Obtain a whole-cell patch-clamp recording from a single cell. Maintain the cell at a holding potential of -80 mV.
-
Voltage Protocol: Apply a depolarizing pulse (e.g., to +20 mV) to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to elicit a tail current.
-
Compound Application: Perfuse the cell with a control solution, followed by increasing concentrations of this compound.
-
Data Acquisition: Record the hERG tail current at each concentration after the current has reached a steady state.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the control. Plot the percent inhibition against the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
Protocol 3: Cytochrome P450 Inhibition Assay
-
Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate, and a range of this compound concentrations in a phosphate buffer.
-
Reaction Initiation: Pre-warm the plate and initiate the reaction by adding a NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Metabolite Quantification: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus this compound concentration.
Protocol 4: Monoamine Oxidase (MAO) Activity Assay
-
Sample Preparation: Prepare a homogenate of the tissue or cell line of interest (e.g., liver, brain mitochondria).
-
Assay Setup: In a 96-well plate, add the sample, a specific MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a range of this compound concentrations. Include wells with specific inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to determine isoform-specific activity.
-
Incubation: Incubate the plate at 37°C.
-
Detection: The assay typically measures the production of hydrogen peroxide, a byproduct of the MAO reaction, using a fluorescent probe.
-
Quantification: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration and determine the percent inhibition relative to the control. Calculate the IC50 values for MAO-A and MAO-B.
Visualizations
Caption: Potential α1-Adrenergic Receptor Antagonism by this compound.
Caption: Workflow for hERG Channel Inhibition Assay.
Caption: Workflow for Cytochrome P450 Inhibition Assay.
References
- 1. Antioxidant and pharmacodynamic effects of pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound and histamine H1 and H2 blockers on histamine-induced contraction of guinea pig airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel this compound derivative on isolated rat arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Stobadine concentration for maximal neuroprotective effect
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving Stobadine.
| Issue | Possible Cause | Recommended Solution |
| Variability in Neuroprotective Effect | Inconsistent drug concentration, timing of administration, or severity of the induced neuronal injury. | Ensure precise and consistent preparation of this compound solutions. Standardize the timing of this compound application relative to the neurotoxic insult. Meticulously control the parameters of the injury model (e.g., duration of hypoxia or ischemia). |
| Low Efficacy in In Vitro Models | Suboptimal concentration, leading to either insufficient effect or bell-shaped dose-response.[1] | Perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model. A study on rat hippocampal slices showed maximal protection at 3-30 µM.[1] |
| Precipitation of this compound in Solution | Poor solubility in the chosen solvent or buffer. | This compound is soluble in aqueous solutions. If precipitation occurs, consider gentle warming or sonication. For stock solutions, use a suitable solvent like DMSO before further dilution in aqueous media. |
| Inconsistent In Vivo Results | Issues with drug administration route, dosage, or timing. | For rodent models of brain ischemia, intravenous administration of 2 mg/kg has been shown to be effective.[2][3] The timing of administration relative to the ischemic event and reperfusion is critical. |
| Unexpected Cellular Toxicity | High concentrations of this compound or off-target effects. | While this compound is generally considered to have a good safety profile, very high concentrations may induce toxicity. Always include a vehicle-only control and a range of this compound concentrations to assess for potential dose-dependent toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's neuroprotective effect?
A1: this compound's neuroprotective effect is primarily attributed to its potent free radical scavenging and antioxidant properties.[4] It acts to protect neuronal membranes and subcellular organelles, such as mitochondria and the endoplasmic reticulum, from oxidative damage by preventing lipid peroxidation.[2][4]
Q2: What is the optimal concentration of this compound for in vitro neuroprotection studies?
A2: The optimal concentration can vary depending on the specific experimental model. However, research on rat hippocampal slices subjected to hypoxia/reoxygenation has demonstrated a bell-shaped concentration-response relationship, with maximal neuroprotective activity observed between 3 µM and 30 µM.[1] It is recommended to perform a dose-response analysis to determine the ideal concentration for your specific cell type and injury model.
Q3: What is a recommended in vivo dosage for this compound?
A3: In rat models of incomplete cerebral ischemia, an intravenous dose of 2 mg/kg of this compound administered shortly before or after reperfusion has been shown to be effective in reducing lipid peroxidation and improving survival.[2]
Q4: How does this compound's efficacy compare to other antioxidants?
A4: Studies have shown this compound to be more effective than vitamin E in preventing lipid peroxidation and improving survival in a rat model of cerebral ischemia.[2]
Q5: What are the key signaling pathways involved in this compound's neuroprotective action?
A5: While a specific signaling pathway for this compound is not fully elucidated, its primary action as a potent antioxidant suggests it modulates pathways sensitive to oxidative stress. By reducing reactive oxygen species (ROS), this compound likely prevents the downstream detrimental effects of oxidative stress on cellular signaling, including the preservation of Ca2+ sequestering systems and potentially influencing NMDA and adrenergic α1-receptors.[4]
Key Experimental Protocols
In Vitro Neuroprotection Assay using Rat Hippocampal Slices
This protocol is adapted from studies investigating the neuroprotective effects of this compound in a model of hypoxia/reoxygenation.[1]
1. Preparation of Hippocampal Slices:
- Anesthetize and decapitate an adult rat.
- Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Hypoxia/Reoxygenation (H/R) Insult:
- Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.
- Induce hypoxia by switching the perfusion to aCSF saturated with 95% N2 / 5% CO2 and containing a lowered D-glucose concentration for a defined period (e.g., 8 minutes).
- Initiate reoxygenation by switching the perfusion back to aCSF saturated with 95% O2 / 5% CO2.
3. This compound Treatment:
- Prepare stock solutions of this compound in a suitable solvent and dilute to final concentrations (e.g., 1, 3, 10, 30, 100 µM) in aCSF.[1]
- Pre-treat the slices with this compound-containing aCSF for a specific duration (e.g., 20 minutes) before inducing hypoxia.
- Maintain the presence of this compound during the hypoxic period and the reoxygenation phase.
4. Assessment of Neuroprotection:
- Record synaptic transmission by stimulating Schaffer collaterals and recording population spikes (PoS) in the CA1 pyramidal cell layer.
- Measure the amplitude of the PoS before hypoxia, during hypoxia, and at various time points during reoxygenation.
- Neuroprotection is quantified by the degree of recovery of the PoS amplitude in this compound-treated slices compared to vehicle-treated controls.
In Vivo Neuroprotection Assay in a Rat Model of Cerebral Ischemia
This protocol is based on studies evaluating this compound's efficacy in reducing brain injury following ischemia-reperfusion.[2]
1. Animal Model:
- Use adult male rats of a specific strain (e.g., Wistar).
- Induce incomplete cerebral ischemia by ligating the common carotid arteries for a defined period (e.g., 4 hours).
2. This compound Administration:
- Prepare this compound for intravenous (i.v.) administration at a dose of 2 mg/kg.[2]
- Administer this compound as a bolus injection into the femoral vein either immediately before reperfusion or within a short timeframe after the onset of reperfusion (e.g., 10 minutes).[2]
3. Reperfusion and Monitoring:
- Initiate reperfusion by removing the ligatures from the carotid arteries.
- Monitor the animals for survival and neurological deficits at various time points post-reperfusion.
4. Assessment of Neuroprotection:
- At the end of the experiment, euthanize the animals and collect brain tissue.
- Measure markers of lipid peroxidation, such as conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS), in brain cortex samples.[2]
- Compare the levels of these markers in this compound-treated animals to those in vehicle-treated and sham-operated control groups.
Visualizing this compound's Mechanism and Experimental Design
Caption: this compound's primary neuroprotective mechanism.
Caption: Experimental workflows for this compound studies.
References
- 1. Effects of this compound, melatonin, and other antioxidants on hypoxia/reoxygenation-induced synaptic transmission failure in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stobadine's Brain Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming the limited blood-brain barrier (BBB) penetration of Stobadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to improve this compound's blood-brain barrier penetration?
A1: this compound is a promising neuroprotective agent with potent antioxidant and free radical scavenging properties. Its therapeutic potential in central nervous system (CNS) disorders like stroke, neurotrauma, and neurodegenerative diseases is significant.[1] However, to exert its protective effects, it must reach its target site in the brain in sufficient concentrations. While some studies suggest this compound can readily penetrate the CNS, enhancing its transport across the blood-brain barrier (BBB) would likely improve its therapeutic efficacy and allow for lower systemic doses, potentially reducing side effects.[1]
Q2: What are the primary strategies for enhancing this compound's BBB penetration?
A2: The main approaches to increase this compound's concentration in the brain can be categorized as:
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create a more lipophilic version (a prodrug) that can more easily cross the BBB. Once in the brain, the modifying group is cleaved by brain-specific enzymes, releasing the active this compound.
-
Nanocarrier Encapsulation: this compound can be encapsulated within nanoparticles, such as liposomes or polymeric nanoparticles. These carriers can be engineered to cross the BBB, for example, by attaching ligands that bind to receptors on the brain's endothelial cells, facilitating receptor-mediated transcytosis.
-
Intranasal Delivery: This method bypasses the BBB altogether by delivering this compound directly to the brain via the olfactory and trigeminal nerves.
Q3: How does this compound exert its neuroprotective effects once it crosses the BBB?
A3: this compound's neuroprotective mechanism is primarily attributed to its antioxidant and free radical scavenging activities. It appears to act on phospholipids, thereby protecting the integrity and function of neuronal membranes and subcellular organelles like mitochondria and the endoplasmic reticulum.[1] In conditions of ischemia/reperfusion, this compound has been shown to diminish changes in NMDA and adrenergic alpha1-receptors and prevent the decrease of total thiols, which are crucial for the brain's antioxidant defense.[1]
Troubleshooting Guides
Prodrug Synthesis and Evaluation
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound prodrug during synthesis. | Inefficient reaction conditions (temperature, catalyst, solvent). | Optimize reaction parameters. Consider using a different coupling agent or a more suitable solvent. Protect reactive functional groups on this compound if necessary. |
| This compound prodrug is unstable in plasma. | The linker used to create the prodrug is too labile to plasma esterases. | Modify the linker to be more sterically hindered or electronically less susceptible to hydrolysis. Test the stability of a series of prodrugs with different linkers in plasma from different species. |
| Poor in vitro BBB permeability of the prodrug. | The prodrug is not sufficiently lipophilic, or it is a substrate for efflux transporters at the BBB. | Increase the lipophilicity of the promoiety. Co-administer the prodrug with a known P-glycoprotein inhibitor in your in vitro model to assess efflux. |
| Low conversion of the prodrug to this compound in the brain. | The enzymes required to cleave the promoiety are not present or have low activity in the brain. | Design the prodrug to be a substrate for enzymes that are known to be abundant in the brain. Test the conversion rate in brain homogenates. |
Nanoparticle Formulation and Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in nanoparticles. | Poor affinity of this compound for the nanoparticle core. Inefficient encapsulation method. | Modify the nanoparticle polymer to be more compatible with this compound. Optimize the encapsulation process (e.g., sonication time, homogenization speed). |
| Nanoparticle aggregation. | Suboptimal zeta potential. High concentration of nanoparticles. | Adjust the surface charge of the nanoparticles to increase electrostatic repulsion. Optimize the nanoparticle concentration and consider using stabilizers.[2] |
| Inconsistent drug release profile. | Non-uniform particle size. Instability of the nanoparticle formulation. | Refine the nanoparticle preparation method to achieve a more monodisperse size distribution. Assess the stability of the formulation under different storage conditions. |
| Low transport of nanoparticles across in vitro BBB models. | Nanoparticles are too large. Lack of specific targeting ligands. | Aim for a particle size below 200 nm for improved BBB penetration.[3] Functionalize the nanoparticle surface with ligands that target receptors at the BBB (e.g., transferrin receptor). |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol provides a general method for assessing the permeability of this compound formulations across an in vitro BBB model.
Materials:
-
Transwell® inserts (0.4 µm pore size)
-
24-well plates
-
Brain microvascular endothelial cells (BMECs)
-
Astrocyte-conditioned medium or co-culture with astrocytes
-
FITC-dextran (4 kDa)
-
This compound or this compound formulation
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
LC-MS/MS for this compound quantification
Methodology:
-
Cell Culture:
-
Culture BMECs on the luminal side of the Transwell® inserts.
-
For a more robust model, co-culture with astrocytes on the abluminal side or use astrocyte-conditioned medium.[4]
-
Allow the cells to form a confluent monolayer with high transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Replace the medium in the luminal and abluminal compartments with assay buffer.
-
Add the this compound formulation to the luminal (top) compartment.
-
To assess the integrity of the cell monolayer, add FITC-dextran to the luminal compartment in a separate set of wells.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal (bottom) compartment.
-
Replace the volume of the collected sample with fresh assay buffer.
-
-
Quantification:
-
Analyze the concentration of this compound in the abluminal samples using a validated LC-MS/MS method.
-
Measure the fluorescence of the FITC-dextran in the abluminal samples to determine the permeability of the monolayer.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for this compound.
-
In Vivo Brain Concentration Measurement (Microdialysis)
This protocol outlines a method for measuring the concentration of this compound in the brain extracellular fluid of a living animal.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound formulation for systemic administration
-
LC-MS/MS for this compound quantification
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).
-
-
Microdialysis Procedure:
-
Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.[5]
-
Allow the system to equilibrate.
-
Administer the this compound formulation to the animal (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals using a fraction collector.[5]
-
-
Quantification:
-
Analyze the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Correct the measured concentrations for the in vivo recovery of the microdialysis probe.
-
Plot the brain extracellular fluid concentration of this compound over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Visualizations
Signaling Pathways
This compound's neuroprotective effects are linked to its antioxidant properties and its ability to modulate NMDA receptor signaling, which is implicated in glutamate excitotoxicity.
Caption: this compound's neuroprotective mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating a new this compound formulation for enhanced BBB penetration.
Caption: Workflow for developing enhanced this compound formulations.
Logical Relationships of Delivery Strategies
This diagram shows the relationship between the challenge and the proposed solutions.
Caption: Strategies to overcome this compound's limited BBB penetration.
References
- 1. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hiyka.com [hiyka.com]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.12. In vitro BBB model and permeability assay [bio-protocol.org]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stobadine Interference with Common Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with stobadine in common fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a pyridoindole derivative known for its potent antioxidant and cardioprotective properties.[1] It is widely investigated for its ability to scavenge free radicals, particularly hydroxyl and peroxyl radicals, making it a compound of interest in studies related to oxidative stress and neuroprotection.[2][3]
Q2: Can this compound interfere with fluorescence-based assays?
Yes, this compound has the potential to interfere with fluorescence-based assays through several mechanisms:
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Antioxidant Activity: As a potent antioxidant, this compound can directly scavenge reactive oxygen species (ROS), which are the intended targets for many fluorescent probes. This can lead to a reduction in the fluorescent signal, which may be misinterpreted as a biological effect of this compound.
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Spectral Overlap (Inner Filter Effect): this compound and its radical forms absorb light in the UV and visible regions, with known absorbance maxima for its radical cation at 280 nm and 445 nm, and for its nitrogen-centered radical at 275 nm, 335 nm, and 410 nm.[1] If these absorbance spectra overlap with the excitation or emission wavelengths of the fluorescent dyes used in an assay, it can lead to a phenomenon known as the inner filter effect, resulting in decreased fluorescence intensity.
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Intrinsic Fluorescence: this compound itself exhibits fluorescence. One study noted its inhibitory effect on glycation-induced fluorescence with an excitation at 350 nm and emission at 415 nm.[4] This intrinsic fluorescence can contribute to background noise and interfere with the detection of the specific fluorescent signal from the assay probe.
Q3: Which assays are most likely to be affected by this compound?
Assays that are particularly susceptible to interference from this compound include:
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Reactive Oxygen Species (ROS) Assays: Especially those that rely on the oxidation of a probe (e.g., DCFH-DA) by ROS. This compound's antioxidant properties can directly compete with the probe for ROS.
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Mitochondrial Membrane Potential (MMP) Assays: Some fluorescent probes for MMP are sensitive to the redox environment of the cell. While direct quenching of MMP probes by this compound hasn't been extensively reported, other anticancer drugs have been shown to quench the fluorescence of these dyes.[5]
-
Cell Viability/Cytotoxicity Assays: Assays using fluorescent reporters can be affected if this compound's spectral properties overlap with those of the dyes.
Troubleshooting Guides
Issue 1: Decreased Signal in a DCFH-DA based ROS Assay
Possible Cause: You are observing a decrease in the fluorescent signal from dichlorofluorescein (DCF) when treating cells with this compound, and you are unsure if it is a true biological effect or an assay artifact.
Troubleshooting Steps:
-
Cell-Free Control: Perform the assay in a cell-free system to determine if this compound directly interacts with the DCFH-DA probe or scavenges the ROS in the system.
-
Protocol: In a multi-well plate, combine the ROS-generating system (e.g., H₂O₂ and a catalyst like horseradish peroxidase), the DCFH-DA probe, and varying concentrations of this compound.
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Expected Outcome: If this compound scavenges the ROS, you will see a dose-dependent decrease in the fluorescent signal. This suggests that the effect observed in cells may be due to this compound's antioxidant activity rather than a modulation of cellular ROS production. A study has shown that this compound affects the oxidation of H2DCF-DA.
-
-
Spectral Analysis: Check for spectral overlap between this compound and DCF.
-
Protocol: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Compare this to the excitation and emission spectra of DCF (excitation ~485 nm, emission ~535 nm).
-
Expected Outcome: If this compound absorbs significantly at either the excitation or emission wavelength of DCF, the observed decrease in signal could be due to the inner filter effect.
-
-
Alternative ROS Probe: Use a different ROS probe with distinct spectral properties or a different detection mechanism.
Data Summary: this compound Spectral Properties
| Species | Absorbance Maxima (nm) |
| This compound Radical Cation | 280, 445[1] |
| This compound Nitrogen-Centered Radical | 275, 335, 410[1] |
| This compound (in glycation study) | Excitation: 350, Emission: 415[4] |
Experimental Workflow: Troubleshooting DCFH-DA Assay Interference
Caption: Troubleshooting workflow for decreased DCF signal.
Issue 2: Altered Signal in a JC-1 based Mitochondrial Membrane Potential Assay
Possible Cause: You are observing a change in the red/green fluorescence ratio of the JC-1 probe in the presence of this compound and need to rule out assay artifacts.
Troubleshooting Steps:
-
Cell-Free Spectral Analysis: Determine if this compound directly quenches the fluorescence of JC-1 monomers or aggregates.
-
Protocol: In a cell-free buffer, mix JC-1 with this compound at relevant concentrations. Measure the fluorescence at both the green (monomer, ~529 nm) and red (J-aggregates, ~590 nm) emission wavelengths.
-
Expected Outcome: A decrease in fluorescence in the presence of this compound would suggest direct quenching.
-
-
Control with a Known Uncoupler: Use a known mitochondrial uncoupler, such as CCCP or FCCP, in the presence and absence of this compound.
-
Protocol: Treat cells with CCCP to induce mitochondrial depolarization (a shift to green fluorescence). Then, co-treat with CCCP and this compound.
-
Expected Outcome: If this compound interferes with the JC-1 signal itself, you may see an unexpected change in the green fluorescence in the co-treated group compared to CCCP alone.
-
-
Alternative MMP Probe: Use a different MMP probe with different spectral properties, such as TMRE or TMRM.
Signaling Pathway: JC-1 Assay Principle
References
- 1. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on oxygen free radical generation in stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridoindole antioxidant this compound inhibited glycation-induced absorbance and fluorescence changes in albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaphostin and other anticancer drugs quench the fluorescence of mitochondrial potential probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Stobadine instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Stobadine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: Discoloration of your this compound solution is a primary indicator of degradation. This compound is susceptible to oxidation, particularly when exposed to light and oxygen. This process, known as autoxidation, can lead to the formation of colored dimeric and polymeric products. The indole nitrogen in the this compound molecule is the primary site of oxidation, forming a stable nitrogen-centered radical which is a key part of its antioxidant activity but can also lead to degradation products under certain conditions.
To minimize discoloration, it is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Additionally, minimizing headspace oxygen by purging the solution and vial with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.
Q2: I'm observing a loss of potency in my this compound stock solution over time. What are the likely causes?
A2: Loss of potency in this compound solutions is most commonly attributed to chemical degradation. The primary factors influencing this compound's stability in aqueous solutions are pH, light, and oxygen.
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pH: this compound is known to be more stable in a slightly acidic to neutral pH range. While specific kinetic data is limited in publicly available literature, it is generally observed that alkaline conditions can accelerate degradation.
-
Light (Photodegradation): Exposure to daylight, and particularly UV light, can induce photooxidation, leading to the formation of degradation products and a subsequent loss of potency.[1]
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Oxygen (Oxidation): As a potent antioxidant, this compound readily reacts with oxygen.[2][3] This inherent reactivity, while beneficial for its therapeutic effect, contributes to its instability in solution. The mechanism involves the formation of a stable nitrogen-centered radical on the indole nitrogen.[2]
To mitigate potency loss, prepare solutions fresh whenever possible, store them protected from light at a cool temperature, and consider deoxygenating the solvent and storing under an inert atmosphere.
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: The exact structures of all this compound degradation products are not extensively detailed in publicly available literature. However, based on its chemical structure and reactivity, the primary degradation pathway is oxidation. Autoxidation in aqueous solutions is known to form dimeric products.[1] The degradation process is initiated by the formation of a radical cation which then deprotonates from the indolic nitrogen to yield a nitrogen-centered radical. This reactive intermediate can then undergo further reactions to form various oxidation and dimerization products.
Q4: How can I improve the stability of my this compound solutions for experimental use?
A4: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Control: Maintain the pH of the solution within a slightly acidic to neutral range. The use of appropriate buffer systems is recommended.
-
Light Protection: Always store this compound solutions in light-resistant containers (e.g., amber glass vials) or protect them from light with materials like aluminum foil.
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Oxygen Exclusion: Prepare solutions with deoxygenated solvents. Purging the solution and the headspace of the storage container with an inert gas (nitrogen or argon) can significantly reduce oxidative degradation.
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of chemical degradation. For long-term storage, consider storing at -20°C or -80°C.[4]
-
Use of Antioxidants: While this compound is itself an antioxidant, in certain formulations, the addition of other antioxidants could potentially act synergistically to improve stability, though this requires careful compatibility studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation/Photodegradation | Prepare fresh solution. Protect from light using amber vials. Purge with nitrogen or argon to remove oxygen. Store at a lower temperature. |
| Precipitate forms in the solution | Poor solubility, pH shift, or degradation product insolubility. | Verify the pH of the solution. Ensure the concentration is within the solubility limit at the given pH and temperature. Filter the solution through a 0.22 µm filter. |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions more frequently. Validate the concentration of the stock solution before each experiment using a stability-indicating HPLC method. Store aliquots at low temperature to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize the HPLC method to ensure separation of all degradation products from the parent peak. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7][8][9]
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the stock solution at 60°C for 48 hours in a temperature-controlled oven.
- Photodegradation: Expose the stock solution in a photochemically stable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
- At specified time points, withdraw aliquots from each stress condition.
- Analyze the samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify this compound and its degradation products.
4. Data Evaluation:
- Calculate the percentage of degradation of this compound.
- Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.
- Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Instrumentation:
- HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
2. Chromatographic Conditions (Initial):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) with the PDA detector to identify suitable wavelengths for degradation products.
- Injection Volume: 10 µL.
3. Method Optimization:
- Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of degradation products from the parent this compound peak.
- Adjust the gradient profile, mobile phase composition (e.g., pH, organic modifier), and other chromatographic parameters to achieve adequate resolution (>1.5) between all peaks.
4. Method Validation:
- Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. The pyridoindole antioxidant this compound inhibited glycation-induced absorbance and fluorescence changes in albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and pharmacodynamic effects of pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijcrt.org [ijcrt.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scispace.com [scispace.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the hypotensive side effects of Stobadine in animal studies
This technical support center provides troubleshooting guidance for researchers encountering hypotensive side effects of Stobadine in animal studies. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in blood pressure in our research animals following the administration of this compound. Is this a known side effect?
A1: While not extensively documented in all publications, hypotensive effects of this compound are plausible. Some studies on structural modifications of this compound mention the aim of reducing "unwanted side effects, such as α-adrenolytic activity"[1][2]. This suggests that the parent compound, this compound, may possess α-adrenergic blocking properties, a common cause of drug-induced hypotension.
Q2: What is the likely mechanism behind this compound-induced hypotension?
A2: The most probable mechanism is the blockade of α1-adrenergic receptors on vascular smooth muscle. Alpha-1 adrenergic receptors are instrumental in maintaining vascular tone. Their stimulation by endogenous catecholamines like norepinephrine leads to vasoconstriction and an increase in blood pressure. This compound, acting as an antagonist at these receptors, would inhibit this vasoconstriction, leading to vasodilation and a subsequent drop in blood pressure.
Q3: How can we confirm that the hypotension we are observing is directly caused by this compound?
A3: To confirm a causal relationship, a dose-response study is recommended. By administering increasing doses of this compound and monitoring blood pressure, you can establish if the hypotensive effect is dose-dependent. It is also crucial to include a vehicle-only control group to rule out any effects of the solvent or administration procedure.
Troubleshooting Guide
Issue: Unexplained Hypotension Observed Post-Stobadine Administration
1. Confirm the Hypotensive Event:
-
Action: Continuously monitor mean arterial pressure (MAP) before, during, and after this compound administration.
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Expected Outcome: A clear temporal correlation between this compound administration and the onset of hypotension.
2. Rule Out Other Causes:
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Action: Review your experimental protocol. Ensure that the anesthetic regimen, surgical procedures, or other co-administered substances are not contributing to the hypotension.
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Expected Outcome: Hypotension is consistently observed only in the this compound-treated group and not in control groups receiving vehicle or undergoing the same procedures without the drug.
3. Characterize the Dose-Response Relationship:
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Action: If not already done, perform a dose-ranging study with this compound.
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Expected Outcome: The magnitude and/or duration of the hypotensive effect increases with higher doses of this compound.
4. Mitigate the Hypotensive Effect:
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Action: If the hypotensive effect is confirmed and interferes with your experimental goals, consider the co-administration of a vasopressor. Given the likely α1-adrenolytic mechanism of this compound, a direct α1-adrenergic agonist is the most logical choice.
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Recommended Agents: Phenylephrine or Norepinephrine.
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Expected Outcome: Co-administration of an appropriate vasopressor should attenuate or reverse the this compound-induced hypotension, allowing for the continuation of the primary experiment.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in Rats
| This compound Dose (mg/kg, i.v.) | Pre-dose MAP (mmHg) | Post-dose MAP (mmHg) at 15 min | % Change in MAP |
| Vehicle Control | 105 ± 5 | 103 ± 6 | -1.9% |
| 1 | 107 ± 4 | 95 ± 5 | -11.2% |
| 5 | 104 ± 6 | 82 ± 7 | -21.2% |
| 10 | 106 ± 5 | 68 ± 8 | -35.8% |
This table is a template for researchers to record their own findings.
Table 2: Recommended Vasopressors for Mitigating this compound-Induced Hypotension
| Vasopressor | Mechanism of Action | Recommended Starting Dose (Rat, i.v.) | Potential Side Effects |
| Phenylephrine | Selective α1-adrenergic agonist | 1-10 µg/kg/min infusion or 5-20 µg/kg bolus | Reflex bradycardia, reduced cardiac output |
| Norepinephrine | Potent α1 and moderate β1-adrenergic agonist | 0.1-1 µg/kg/min infusion | Tachyarrhythmias, increased myocardial oxygen demand |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hypotension in Anesthetized Rats
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Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).
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Catheterization: Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.
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Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer and allow the animal to stabilize for at least 30 minutes, recording baseline blood pressure and heart rate.
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This compound Administration: Administer a bolus intravenous (i.v.) dose of this compound or vehicle.
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Data Collection: Continuously record blood pressure and heart rate for at least 60 minutes post-administration.
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Analysis: Calculate the mean arterial pressure (MAP) and compare the post-dose values to the baseline.
Protocol 2: Mitigation of this compound-Induced Hypotension with Phenylephrine
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Induce Hypotension: Following the procedures in Protocol 1, administer a dose of this compound known to cause a significant drop in blood pressure.
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Confirm Hypotension: Once a stable hypotensive state is achieved (e.g., a 20-30% drop in MAP), record the new baseline.
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Administer Vasopressor: Initiate a continuous i.v. infusion of phenylephrine (e.g., starting at 1 µg/kg/min).
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Titration: Adjust the infusion rate of phenylephrine as needed to return the MAP to the pre-Stobadine baseline.
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Monitoring: Continue to monitor blood pressure and heart rate throughout the infusion period.
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced hypotension and its mitigation.
Caption: Experimental workflow for troubleshooting this compound-induced hypotension.
References
Stobadine Technical Support Center: Navigating High-Dose Effects in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using high concentrations of Stobadine in cell viability assays. This compound, a pyridoindole derivative with known antioxidant and free radical-scavenging properties, can present unique challenges in common in vitro assays.[1] This guide aims to clarify these issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected increase in cell viability at high concentrations of this compound in our MTT assay. Is this a real effect?
A1: Not necessarily. While this compound has shown protective effects in some contexts, an increase in viability, particularly at high doses in an MTT or similar tetrazolium-based assay (e.g., XTT, MTS, WST), is often an artifact of the assay chemistry itself.[2][3] this compound, as a potent antioxidant, can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.[4] This chemical reduction leads to a stronger colorimetric signal, which is misinterpreted as increased cell viability.[2][3] It is crucial to perform appropriate controls to distinguish between a true biological effect and assay interference.
Q2: What is the mechanism by which this compound interferes with MTT and other related assays?
A2: The interference is due to this compound's inherent reducing potential as an antioxidant.[5][6] MTT and similar assays are based on the principle that viable, metabolically active cells reduce a tetrazolium salt to a colored formazan.[7] This reduction is carried out by cellular enzymes, primarily mitochondrial dehydrogenases. This compound, especially at high concentrations, can donate electrons and directly reduce the tetrazolium salt, mimicking the activity of these cellular enzymes.[4] This leads to formazan production that is not proportional to the number of viable cells, thus skewing the results.
Q3: Can high concentrations of this compound be cytotoxic?
A3: It is possible. While this compound is generally considered a cytoprotective agent due to its antioxidant properties, like any compound, it may exhibit cytotoxicity at high concentrations. The observed "increase" in viability in MTT assays at high doses can mask underlying toxicity.[8] Therefore, it is essential to use multiple, mechanistically different assays to assess cell viability accurately.
Q4: How does this compound's effect on mitochondria play into this?
A4: this compound has been shown to have complex effects on mitochondria. In heart mitochondria, it has been observed to inhibit respiration and the activity of superoxide dismutase (SOD).[9] This inhibition of mitochondrial activity would be expected to decrease the reduction of MTT, leading to a lower viability reading. However, the direct chemical reduction of MTT by high concentrations of this compound can overwhelm this biological effect, leading to the misleading increase in the colorimetric signal. Interestingly, the cardioprotective effects of this compound do not appear to be linked to the preservation of mitochondrial function, suggesting a more complex mechanism of action.[9]
Troubleshooting Guide
Issue: Increased Absorbance/Fluorescence at High this compound Concentrations in Tetrazolium-Based Assays (MTT, XTT, MTS)
Table 1: Troubleshooting Unexpectedly High Viability Readings
| Possible Cause | Recommended Action | Expected Outcome |
| Direct chemical reduction of the assay reagent by this compound. | Run a cell-free control. Add this compound at the same concentrations used in your experiment to cell-free media containing the assay reagent. | If absorbance/fluorescence increases with this compound concentration in the absence of cells, this confirms direct chemical interference. |
| Masking of underlying cytotoxicity. | Use an alternative viability assay that does not rely on cellular reducing potential. Recommended assays include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a DNA quantification assay (e.g., Crystal Violet, CyQUANT). | These assays will provide a more accurate assessment of cell viability and reveal any dose-dependent cytotoxicity that was masked by the MTT assay interference. |
| Alteration of cellular metabolism. | While less likely to cause a dramatic increase at high doses, it's a possibility. Consider an ATP-based viability assay to measure metabolic activity through a different mechanism. | This can help to confirm if the observed effect is related to a general increase in metabolic activity or is specific to the redox-based assay. |
Issue: Discrepant Results Between Different Viability Assays
Table 2: Harmonizing Discrepant Viability Data
| Observed Discrepancy | Potential Explanation | Next Steps |
| High viability in MTT assay, low viability in LDH assay. | This compound is interfering with the MTT assay, and the LDH assay is revealing underlying cytotoxicity due to membrane damage. | Trust the LDH assay results as a more reliable indicator of cytotoxicity in this context. Report the MTT interference. |
| High viability in both MTT and LDH assays. | At the tested concentrations, this compound may not be cytotoxic and may even be protective. The MTT result could still be inflated due to interference. | Perform a dose-response curve to higher concentrations to identify a potential toxic threshold. Use a third, mechanistically different assay for confirmation. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for adherent cells.
Materials:
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Cells seeded in a 96-well plate
-
This compound (or other test compound)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Cell culture medium
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Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Following treatment, carefully aspirate the culture medium.
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Add 50 µL of serum-free medium to each well.
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Add 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
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Cells seeded in a 96-well plate
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This compound (or other test compound)
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LDH assay kit (containing substrate mix, assay buffer, and stop solution)
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Lysis solution (often provided in the kit as a positive control for maximum LDH release)
Procedure:
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Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol.
-
Include wells for three types of controls:
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Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
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Maximum LDH Release Control: Cells treated with lysis solution 45 minutes before the assay endpoint.
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Medium Background Control: Cell-free medium.
-
-
After the treatment period, centrifuge the plate at 1,000 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
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Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
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Incubate the plate at room temperature for 30 minutes, protected from light.
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Add 50 µL of stop solution to each well.
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Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
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Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and normalizing to the maximum LDH release control.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Influenced by this compound
While direct, conclusive evidence linking this compound to specific signaling pathways in the context of high-dose cell viability experiments is limited, its known antioxidant properties suggest potential interactions with redox-sensitive signaling cascades such as NF-κB, MAPK, and PI3K/Akt. These pathways are critical regulators of cell survival, proliferation, and apoptosis and are often modulated by oxidative stress. Further research is needed to elucidate the precise effects of high-dose this compound on these pathways.
Caption: Hypothetical influence of high-dose this compound on key signaling pathways.
Experimental Workflow for Investigating this compound's Impact on Cell Viability
Caption: Recommended workflow for assessing this compound's effects on cell viability.
References
- 1. Antimutagenic effects of this compound: review of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound and heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stobadine Dosage Adjustment for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Stobadine in behavioral studies. The primary focus is on adjusting this compound dosage to avoid confounding sedative effects that may interfere with the interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: At what doses has this compound been observed to have sedative effects?
A1: A decrease in motor activity, indicative of sedation, has been reported in female rats following long-term oral administration of this compound at a dose of 50 mg/kg.[1] Lower doses of 5 and 15 mg/kg/day did not show adverse effects on the neurobehavioral development of offspring in a multi-generational study.[2] Therefore, doses approaching 50 mg/kg should be carefully evaluated for sedative effects in the specific strain and sex of the animals being used.
Q2: How can I determine if the observed reduction in activity is due to sedation or general motor impairment?
A2: It is crucial to employ a battery of behavioral tests to differentiate between sedation and motor impairment. While the Open Field Test is excellent for assessing general locomotor activity, tests like the Rotarod, Beam Walking, and Pole Test can specifically evaluate motor coordination, balance, and grip strength.[3] A significant reduction in performance on these latter tests may indicate motor impairment, whereas a decrease in locomotor activity in the Open Field Test without a corresponding deficit in motor coordination tests is more indicative of sedation.
Q3: What is the proposed mechanism behind this compound's sedative effects?
A3: The exact mechanism of this compound-induced sedation is not fully elucidated. However, studies have shown that this compound can influence central neurotransmitter systems. It has been observed to increase the levels of dopamine and serotonin in the striatum of rats.[1] Alterations in these neurotransmitter systems, particularly dopamine, are known to be involved in the regulation of sedation and motor activity.[4][5] this compound's primary action is as a potent antioxidant, protecting neuronal membranes from oxidative stress.[6][7][8] This neuroprotective effect may indirectly influence neurotransmitter systems related to arousal and sedation. Further research is needed to pinpoint the specific receptors and pathways involved in this compound's sedative effects.
Q4: Are there any known pharmacokinetic properties of this compound relevant to its effects on the central nervous system?
A4: Yes, pharmacokinetic studies have been conducted on this compound.[9] While specific details on brain concentration levels at different dosages are not extensively published in the readily available literature, its ability to exert neuroprotective effects in the brain suggests that it can cross the blood-brain barrier.[7][10] The formulation of this compound (e.g., dihydrochloride vs. dipalmitate) can influence its absorption and distribution.[9]
Troubleshooting Guide: Adjusting this compound Dosage
This guide provides a systematic approach to establishing an appropriate this compound dosage for your behavioral studies that minimizes sedative confounds.
Step 1: Dose-Response Pilot Study
It is essential to conduct a pilot study to determine the dose-response relationship of this compound on locomotor activity in your specific animal model.
Table 1: Suggested Dose Range for Pilot Study
| Dosage Group | This compound Dose (mg/kg, oral) | Rationale |
| 1 (Control) | Vehicle | To establish baseline locomotor activity. |
| 2 (Low) | 5 | A dose reported to have no adverse neurobehavioral effects in offspring.[2] |
| 3 (Medium) | 15 | A dose reported to have no adverse neurobehavioral effects in offspring.[2] |
| 4 (High) | 50 | A dose at which decreased motor activity has been observed in dams.[1] |
| 5 (Optional) | 25 | An intermediate dose to better define the threshold for sedative effects. |
Step 2: Behavioral Assessment to Differentiate Sedation from Motor Impairment
Run a battery of tests to comprehensively assess the behavioral effects of the selected this compound doses.
Table 2: Behavioral Assays for Assessing Sedation and Motor Coordination
| Behavioral Assay | Primary Measure | Interpretation |
| Open Field Test | Total distance traveled, time spent in the center | A significant decrease in total distance traveled suggests hypoactivity, which could be due to sedation. |
| Rotarod Test | Latency to fall from a rotating rod | A decreased latency to fall indicates impaired motor coordination and balance. If locomotor activity is reduced in the open field but performance is normal on the rotarod, sedation is more likely.[3][11] |
| Beam Walking Test | Number of foot slips while traversing a narrow beam | An increased number of foot slips suggests deficits in motor coordination and balance.[3] |
| Pole Test | Time to turn and descend a vertical pole | An increased time to turn and descend can indicate bradykinesia or impaired motor planning, which are distinct from general sedation.[3] |
Experimental Protocols
Open Field Test Protocol
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm for rats; 25 cm x 25 cm x 25 cm for mice)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Clean the open field arena with 70% ethanol and allow it to dry completely between animals.
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a predefined period (e.g., 10-30 minutes) using the video tracking software.
-
Analyze the data for total distance traveled, velocity, and time spent in the center versus peripheral zones.
Rotarod Test Protocol
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus
-
Soft padding beneath the rod to cushion falls
Procedure:
-
Habituate the animals to the rotarod apparatus for a few days before the experiment by placing them on the stationary or slowly rotating rod.
-
On the test day, place the animal on the rod rotating at a low, constant speed (e.g., 4 RPM).
-
Gradually accelerate the rotation speed (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
Visualizations
Experimental Workflow for Dosage Adjustment
Caption: Workflow for determining the sedative effects of this compound.
Logical Relationship for Dose Selection
Caption: Decision tree for selecting a non-sedative this compound dose.
Potential Signaling Pathways in this compound-Induced Sedation
Caption: Potential interplay of neurotransmitter systems in this compound's sedative effect.
References
- 1. Effect of long-term administration of this compound on exploratory behaviour and on striatal levels of dopamine and serotonin in rats and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant this compound and neurobehavioural development of the rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 4. Effects of sedative drug use on the dopamine system: a systematic review and meta-analysis of in vivo neuroimaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of sedative drug use on the dopamine system: a systematic review and meta-analysis of in vivo neuroimaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: bellwether of a broader view of drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral Testing | University of Houston [uh.edu]
Validation & Comparative
A Comparative Analysis of Stobadine and N-acetylcysteine: Antioxidant Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Antioxidants
In the landscape of antioxidant research and therapeutic development, both Stobadine and N-acetylcysteine (NAC) have emerged as compounds of significant interest. While both exhibit protective effects against oxidative stress, their mechanisms of action and efficacy profiles present distinct characteristics. This guide provides a comprehensive comparative analysis of this compound and N-acetylcysteine, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
At a Glance: Key Antioxidant Properties
| Parameter | This compound | N-acetylcysteine (NAC) |
| Primary Antioxidant Mechanism | Direct free radical scavenger. | Precursor to L-cysteine, leading to the replenishment of intracellular glutathione (GSH). Also exhibits some direct radical scavenging. |
| Direct Radical Scavenging (DPPH Assay) | IC50 ≈ 120 µmol/L[1] | Less potent direct scavenger compared to its role as a GSH precursor.[2][3] |
| Inhibition of Lipid Peroxidation | Efficiently inhibits lipid peroxidation. 5 µM this compound doubled the lag phase of lipid peroxidation in rat liver microsomes.[4] | Can inhibit lipid peroxidation, though some studies show a pro-oxidant effect under certain conditions.[5][6][7] |
| Effect on Glutathione (GSH) Levels | Can prevent the depletion of reduced glutathione and enhance glutathione peroxidase activity in response to oxidative stress.[8][9][10] | Directly increases intracellular GSH levels by providing the precursor L-cysteine.[11][12][13] A single intravenous dose in humans can lead to a significant increase in blood and brain GSH.[14][15] |
| Bioavailability | High oral bioavailability. | Low oral bioavailability (around 4-10%) due to first-pass metabolism.[16] |
Delving into the Mechanisms of Action
This compound and N-acetylcysteine employ fundamentally different strategies to combat oxidative stress.
This compound: The Direct Scavenger
This compound, a pyridoindole derivative, functions primarily as a direct scavenger of free radicals.[17] Its chemical structure allows it to donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating the damaging chain reactions of oxidation.[18] Studies have shown its high reactivity towards hydroxyl radicals (•OH) and its ability to quench singlet molecular oxygen.[17][19] The antioxidant effect of this compound can be influenced by the presence of other antioxidants like vitamin E, suggesting a potential for synergistic interactions within a biological system.[4]
N-acetylcysteine: The Glutathione Precursor
N-acetylcysteine's primary antioxidant role is more indirect but profoundly impactful. It serves as a prodrug for L-cysteine, a crucial and rate-limiting amino acid for the synthesis of glutathione (GSH).[2][16] Glutathione is the most abundant endogenous antioxidant in mammalian cells, playing a central role in detoxification and neutralizing a wide array of ROS. By boosting GSH levels, NAC enhances the cell's natural defense system against oxidative damage.[11][13] While NAC can directly scavenge some reactive oxygen species, its reaction rates are generally lower than those of enzymatic antioxidants.[16] Emerging research also points to a mechanism involving the generation of hydrogen sulfide (H₂S) and sulfane sulfur species, which themselves have potent antioxidant properties.[20]
Experimental Protocols: A Closer Look at the Evidence
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method to assess the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[21][22]
-
Preparation of Test Samples: Dissolve the test compounds (this compound or NAC) and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations.[23]
-
Assay Procedure:
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[21][22]
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[21]
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring lipid peroxidation, a key indicator of oxidative damage.
Principle: Malondialdehyde (MDA), a major end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The intensity of this color, measured spectrophotometrically, is an index of the extent of lipid peroxidation.
Detailed Protocol:
-
Sample Preparation (e.g., from tissue homogenate):
-
Assay Procedure:
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.[24][25]
-
Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared using a malondialdehyde (MDA) standard. The results are typically expressed as nmol of MDA per mg of protein.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows, the following diagrams are provided in DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-acetylcysteine on blood and tissue lipid peroxidation in lipopolysaccharide-induced obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound pretreatment enhances glutathione peroxidase activity in the heart of irradiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation [clinicaltrials.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-acetylcysteine Boosts Brain and Blood Glutathione in Gaucher and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsjournals.org [atsjournals.org]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 23. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 24. mmpc.org [mmpc.org]
- 25. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 26. researchgate.net [researchgate.net]
Stobadine vs. Melatonin in Ischemia-Reperfusion Injury: A Comparative Analysis
A detailed examination of the experimental evidence comparing the efficacy and mechanisms of Stobadine and melatonin in mitigating the cellular damage induced by ischemia-reperfusion injury.
Ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow following a period of ischemia, remains a significant challenge in clinical medicine. The pathophysiology is complex, involving a cascade of events including oxidative stress, inflammation, and apoptosis. Consequently, therapeutic strategies targeting these pathways are of paramount interest. This guide provides a comparative analysis of two promising protective agents, this compound and melatonin, summarizing their performance based on available experimental data.
Overview of Protective Mechanisms
Both this compound, a pyridoindole derivative, and melatonin, an endogenous neurohormone, exert their protective effects primarily through their potent antioxidant and free radical scavenging properties.[1][2][3] They mitigate the deleterious effects of reactive oxygen species (ROS) generated during reperfusion, thereby preserving cellular integrity and function.[1][4]
This compound has been shown to prevent lipid peroxidation, a key event in I/R-induced cell membrane damage.[1][5] It achieves this by scavenging free radicals and potentially preventing their generation.[1] Studies have indicated that this compound can prevent the increase in superoxide dismutase (SOD) activity and the decrease in glutathione peroxidase (GPx) activity observed during reperfusion, suggesting a modulatory effect on the endogenous antioxidant defense system.[1]
Melatonin is also a powerful antioxidant that can easily cross cell membranes, allowing it to protect intracellular components, including mitochondria.[6][7] Its protective mechanisms include direct scavenging of ROS, inhibition of pro-inflammatory cytokines, and suppression of apoptosis.[6][8] Melatonin has been shown to reduce mitochondrial oxidative stress, enhance the activity of antioxidant enzymes, and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death.[9][10][11]
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the effects of this compound and melatonin on key markers of I/R injury.
Table 1: Effects on Markers of Lipid Peroxidation
| Compound | Model | Tissue | Marker | Dose | Administration Route | % Reduction vs. I/R Control | Reference |
| This compound | Rat | Brain Cortex | TBARS | 2 mg/kg | i.v. | Significant decrease | [1] |
| This compound | Rat | Brain Cortex | Conjugated Dienes | 2 mg/kg | i.v. | Significant decrease | [1] |
| This compound | Rat | Abdominal Aorta | TBARS | 2 mg/kg | i.v. | Prevented increase | [12] |
| Melatonin | Rat | Myocardium | Lipid Peroxidation | 10 mg/kg | i.p. | Decreased | [6] |
TBARS: Thiobarbituric Acid Reactive Substances
Table 2: Effects on Antioxidant Enzyme Activity
| Compound | Model | Tissue | Enzyme | Dose | Administration Route | Effect vs. I/R Control | Reference |
| This compound | Rat | Brain Cortex | SOD | 2 mg/kg | i.v. | Prevented increase | [1] |
| This compound | Rat | Brain Cortex | GPx | 2 mg/kg | i.v. | Prevented decrease | [1] |
| Melatonin | Rat | Kidney | SOD | 10 mg/kg | i.p. | Increased | [13] |
| Melatonin | Rat | Kidney | GPx | 10 mg/kg | i.p. | Increased | [13] |
SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase
Table 3: Effects on Infarct Size and Cell Viability
| Compound | Model | Tissue | Endpoint | Dose | Administration Route | % Reduction vs. I/R Control | Reference |
| This compound | Rat | Brain | Infarct Size | 2 mg/kg (x2) | i.p. | Significant reduction | [14] |
| Melatonin | Rat | Myocardium | Infarct Size | 10 mg/kg | i.p. | ~15% | [6] |
| Melatonin | Rat | Brain | Infarct Size | 5 mg/kg | i.v. | Reduced | [15] |
| Melatonin | Neonatal Rat Cardiomyocytes | - | Cell Survival | 10 min pre-treatment | In vitro | Increased | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathways in ischemia-reperfusion injury and the protective mechanisms of this compound and melatonin.
Caption: A generalized experimental workflow for studying the effects of this compound and melatonin in animal models of ischemia-reperfusion injury.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and melatonin.
In Vivo Ischemia-Reperfusion Models
-
Cerebral Ischemia-Reperfusion (Rat):
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of ketamine and xylazine.
-
Ischemia Induction: Incomplete cerebral ischemia is induced by ligation of the common carotid arteries for a specified duration (e.g., 4 hours).[1] Another model involves intraluminal occlusion of the middle cerebral artery (MCA) for a period like 1 hour.[14]
-
Treatment Administration: this compound (e.g., 2 mg/kg) or melatonin (e.g., 5 mg/kg) is administered intravenously or intraperitoneally at various time points: before ischemia, immediately before reperfusion, or at the onset of reperfusion.[1][14][15]
-
Reperfusion: The ligation is removed to allow for reperfusion for a specific period (e.g., 10 minutes to 24 hours).[1][14]
-
Outcome Measures: Following reperfusion, brain tissue is collected for biochemical analysis (TBARS, conjugated dienes, SOD, GPx) and histological assessment of infarct volume.[1][5][14]
-
-
Myocardial Ischemia-Reperfusion (Rat/Rabbit):
-
Animal Model: Male Sprague-Dawley rats or rabbits are frequently utilized.[6][16]
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for a set duration (e.g., 30-60 minutes) to induce myocardial ischemia.[6][16]
-
Treatment Administration: Melatonin (e.g., 10 mg/kg) is typically administered before ischemia or at the onset of reperfusion.[6][16]
-
Reperfusion: The occlusion is released, and the myocardium is reperfused for a period ranging from 45 minutes to 3 hours.[6][16]
-
Outcome Measures: Hearts are excised for analysis of infarct size (e.g., using triphenyltetrazolium chloride staining), cardiac function, and biochemical markers of oxidative stress and apoptosis.[6][16]
-
-
Isolated Heart (Langendorff) Model:
-
Preparation: Rat hearts are excised and perfused with a physiological salt solution using a Langendorff apparatus.[17]
-
Ischemia: Global ischemia is induced by stopping the perfusion (stop-flow) for a defined period (e.g., 30 minutes).[17]
-
Treatment: this compound (e.g., 10⁻⁶ M) is added to the perfusate before ischemia and during reperfusion.[17]
-
Reperfusion: Perfusion is restored for a specified duration (e.g., 30 minutes).[17]
-
Analysis: Cardiac function (e.g., coronary perfusion pressure) and the incidence of arrhythmias are monitored.[17]
-
Biochemical Assays
-
Lipid Peroxidation:
-
TBARS Assay: Thiobarbituric acid reactive substances (TBARS) are measured as an index of lipid peroxidation. This method is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid.
-
Conjugated Dienes Measurement: The formation of conjugated dienes, another indicator of lipid peroxidation, is determined by spectrophotometry.[1]
-
-
Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD): SOD activity is measured using commercially available kits or by spectrophotometric methods that monitor the inhibition of a reaction that produces a colored product.
-
Glutathione Peroxidase (GPx): GPx activity is determined by measuring the rate of NADPH oxidation in the presence of glutathione reductase.
-
Conclusion
Both this compound and melatonin demonstrate significant protective effects against ischemia-reperfusion injury across various experimental models. Their primary mechanism of action is centered on their potent antioxidant properties, leading to a reduction in oxidative stress and subsequent cellular damage.
While a direct head-to-head comparison in a single, comprehensive study is limited, the available data suggests that both compounds are effective in reducing infarct size, mitigating lipid peroxidation, and modulating the activity of endogenous antioxidant enzymes. A study on rat hippocampal slices suggested a rank order of potency for neuroprotection as U-74389G > this compound > melatonin >> trolox, indicating that in that specific model, this compound was more potent than melatonin.[18][19]
The choice between this compound and melatonin for therapeutic development may depend on the specific clinical context, including the target organ, the timing of administration, and the desired pharmacokinetic profile. Further research, including well-designed comparative studies and clinical trials, is warranted to fully elucidate their relative efficacy and therapeutic potential in the management of ischemia-reperfusion injury.
References
- 1. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Antioxidant Activity of Melatonin in Myocardial Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Melatonin protects against ischaemic-reperfusion myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the Antioxidant Activity of Melatonin in Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Melatonin: a promising neuroprotective agent for cerebral ischemia-reperfusion injury [frontiersin.org]
- 8. Melatonin: a promising neuroprotective agent for cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of melatonin and its receptors in cardiac ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melatonin protects against heart ischemia-reperfusion injury by inhibiting mitochondrial permeability transition pore opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melatonin protects against myocardial ischemia-reperfusion injury by elevating Sirtuin3 expression and manganese superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Protective Effects of Erythropoietin and Melatonin on Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced hastening of sensorimotor recovery after focal ischemia/reperfusion is associated with cerebrovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melatonin protects brain against ischemia/reperfusion injury by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound, melatonin, and other antioxidants on hypoxia/reoxygenation-induced synaptic transmission failure in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating In Vivo Antioxidant Efficacy: A Comparative Analysis of Stobadine in the Context of Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a key pathological driver in a multitude of diseases, including neurodegenerative disorders and diabetic complications. The validation of novel antioxidant therapies requires rigorous preclinical evaluation, often utilizing transgenic mouse models that recapitulate specific aspects of human disease. This guide provides a comparative analysis of the pyridoindole antioxidant Stobadine against two well-researched antioxidants, Resveratrol and Edaravone, focusing on their in vivo effects in relevant animal models of oxidative stress. While direct data for this compound in transgenic models is not available, this guide draws objective comparisons based on its performance in other relevant in vivo systems against data from alternatives tested in transgenic models.
Comparative Overview of Antioxidant Compounds
This compound's antioxidant potential has been demonstrated in models of chemically-induced oxidative stress. For comparison, Resveratrol and Edaravone have been extensively studied in transgenic mouse models of neurodegeneration, where oxidative stress is a primary pathological feature. The following tables summarize the key findings for each compound, providing a framework for evaluating their relative antioxidant capabilities.
Table 1: Summary of In Vivo Antioxidant Effects and Models Used
| Compound | Animal Model | Key Antioxidant Effects Observed | Key Outcomes |
| This compound | Streptozotocin-induced diabetic rats[1][2] | Reduced myocardial and kidney lipid peroxidation (conjugated dienes)[1][2]; Modulated superoxide dismutase (SOD) activity[1]; Restored myocardial α-tocopherol levels[1]. | Attenuated diabetic cardiomyopathy and nephropathy[1][2]; Suppressed hyperglycemia in alloxan-induced diabetic mice[3]. |
| Resveratrol | APP/PS1, Tg2576, 3xTg-AD, SAMP8 (Alzheimer's models)[4][5][6][7] | Decreased lipid peroxidation[4]; Increased expression of SOD, GSH-Px, CAT, and HO-1[6]; Activated Nrf2/HO-1 and SIRT1 pathways[6][7]. | Reduced amyloid-β plaque pathology[5]; Prevented cognitive impairment and memory loss[4][5][6]; Reduced neuroinflammation[4]. |
| Edaravone | SOD1 G93A (ALS model)[8][9], Wobbler mouse (ALS model)[10][11], APP23 (Alzheimer's model)[8] | Scavenges free radicals[8]; Inhibited lipid peroxidation[8]; Potentiated SOD1 levels[10]; Activated Keap1/Nrf2 pathway[9]. | Slowed motor decline and neurodegeneration[8][10][11]; Reduced Aβ oligomer expression[8]; Decreased oxidative stress markers[9]. |
Table 2: Quantitative Changes in Oxidative Stress Markers
| Compound & Model | Marker | Tissue | Result | Reference |
| This compound (Diabetic Rat) | Conjugated Dienes | Myocardium, Kidney | Significantly Decreased | [1][2] |
| This compound (Diabetic Rat) | SOD Activity | Myocardium | Reduced Elevated Activity | [1] |
| Resveratrol (SAMP8 Mouse) | SOD, GSH-Px, CAT mRNA | Brain | Significantly Increased | [6] |
| Resveratrol (SAMP8 Mouse) | MDA Content | Brain | Significantly Reduced | [6] |
| Edaravone (Asthma Mouse Model) | Oxidative Stress Markers | Lung | Significantly Decreased | [9] |
| Edaravone (Asthma Mouse Model) | SOD1 Levels | Lung | Recovered | [9] |
Signaling Pathways and Experimental Design
The antioxidant effects of these compounds are often mediated through the activation of endogenous defense mechanisms. A central pathway in cellular protection against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Nrf2 Antioxidant Response Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activation by compounds like Resveratrol and Edaravone, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including antioxidant enzymes like SOD, CAT, and HO-1.
References
- 1. Effect of dietary supplementation with the pyridoindole antioxidant this compound on antioxidant state and ultrastructure of diabetic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridoindole antioxidant this compound attenuates albuminuria, enzymuria, kidney lipid peroxidation and matrix collagen cross-linking in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of alloxan-induced hyperglycaemia in mice by the pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Effects of Resveratrol on the Mechanisms of Antioxidants and Estrogen in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different pyridoindole antioxidants in neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a key pathological factor in a myriad of neurodegenerative diseases. The development of potent antioxidants that can cross the blood-brain barrier and mitigate neuronal damage is a critical area of research. Among the promising classes of synthetic antioxidants are the pyridoindoles, with stobadine being a well-characterized lead compound. This guide provides a comparative analysis of different pyridoindole antioxidants, focusing on their neuroprotective efficacy, underlying mechanisms, and the experimental data supporting their potential therapeutic use.
Comparative Efficacy of Pyridoindole Antioxidants
The neuroprotective and antioxidant properties of pyridoindole derivatives have been investigated in various preclinical models. The most extensively studied compounds are this compound and its 8-methoxy analogue, SMe1EC2. Emerging data is also available for other derivatives, including SMe1EC2M3 and SMe1M2.
In Vitro Antioxidant Activity
The free radical scavenging activity of pyridoindoles is a cornerstone of their neuroprotective effects. The indolic nitrogen is considered the primary center for this antioxidant action.[1] Comparative studies have shown that SMe1EC2 possesses improved intrinsic free radical scavenging efficacy compared to this compound.[2] This enhanced activity is attributed to the electron-donating methoxy substituent on the aromatic ring.[2]
| Compound | Antioxidant Assay | Model System | Key Findings | Reference |
| This compound | DPPH Radical Scavenging | Cell-free | Potent scavenger of peroxyl radicals, comparable to Trolox.[1] | [1] |
| AAPH-induced Oxidation | Cell-free | Less effective than SMe1EC2 in protecting fluorescent probes from oxidation. | [3] | |
| t-BuOOH-induced Hemolysis | Isolated Rat Erythrocytes | Less protective than SMe1EC2 against lipophilic radical-induced hemolysis. | [3] | |
| SMe1EC2 | DPPH Radical Scavenging | Cell-free | Significant antiradical activity, comparable to Trolox.[3] | [3] |
| AAPH-induced Oxidation | Cell-free | More efficient than this compound in protecting fluorescent probes.[3] | [3] | |
| t-BuOOH-induced Hemolysis | Isolated Rat Erythrocytes | More efficient than this compound in protecting against lipophilic radical damage.[3] | [3] | |
| ROS/RNS Production | Stimulated Macrophages | Stronger inhibition of reactive species production compared to this compound. | [4] |
In Vitro Neuroprotection
Pyridoindoles have demonstrated neuroprotective effects in various cellular models of neurotoxicity and oxidative stress.
| Compound | Neurotoxic Model | Cell Line | Key Findings | Reference |
| This compound | H2O2-induced Toxicity | PC12 cells | Provided protection against oxidative stress-induced cell death. | [5] |
| SMe1EC2 | High Glucose and Oxidative Stress | HT22 neuron-like cells | Exerted protective effects against high glucose toxicity.[2] | [2] |
| Hypoxia/Reoxygenation | Rat Hippocampal Slices | Showed neuroprotective efficacy in in vitro ischemia models.[2] | [2] | |
| SMe1EC2M3 | Chronic Mild Stress | Primary Hippocampal Neurons | Promoted neurite outgrowth, suggesting positive neuroplastic effects. | [1] |
In Vivo Neuroprotection and Cognitive Enhancement
The therapeutic potential of pyridoindoles has been further evaluated in animal models of neurodegeneration and cognitive impairment.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Brain Ischemia/Reperfusion | Rats | Demonstrated neuroprotective effects and improved survival. |
| SMe1EC2 | Acute Head Trauma | Murine Model | Showed significant neuroprotective effects.[2] |
| Ageing-related Cognitive Decline | Aged Rats | Acted as a cognition-enhancing agent, improving spatial memory.[2] | |
| Trimethyltin-induced Neurodegeneration | Rats | Preserved pyramidal cell viability in the CA1 area of the hippocampus.[2] | |
| SMe1EC2M3 | Chronic Mild Stress | Rats | Ameliorated the behavioral consequences of chronic mild stress. |
| SMe1M2 | Anxiety Models | Rats | Exhibited anxiolytic properties. |
Mechanisms of Neuroprotective Action
The neuroprotective effects of pyridoindole antioxidants are multifactorial, primarily stemming from their ability to counteract oxidative stress and modulate key signaling pathways involved in neuronal survival.
Direct Antioxidant and Radical Scavenging Activity
As demonstrated in the comparative tables, pyridoindoles are potent scavengers of free radicals. This direct antioxidant activity is crucial for neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are overproduced in neurodegenerative conditions, thereby preventing damage to vital cellular components like lipids, proteins, and DNA.
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, pyridoindoles influence intracellular signaling cascades that govern the cellular response to oxidative stress and promote neuronal survival.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that pyridoindoles, by modulating the redox state of the cell, can activate the Nrf2 pathway, leading to a more robust and sustained antioxidant defense.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway inhibits apoptosis and promotes neuronal survival. The neuroprotective effects of some antioxidants are mediated through the activation of the PI3K/Akt pathway. While direct evidence for pyridoindole activation of this pathway is still emerging, it represents a plausible mechanism for their observed neuroprotective effects.
Below are diagrams illustrating these key signaling pathways and a general experimental workflow for evaluating pyridoindole antioxidants.
References
- 1. Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridoindole SMe1EC2 as cognition enhancer in ageing-related cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant action of SMe1EC2, the low-basicity derivative of the pyridoindole this compound, in cell free chemical models and at cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stobadine and Vitamin E: A Comparative Analysis of Efficacy in Preventing Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Stobadine and Vitamin E in the prevention of lipid peroxidation, a critical process in cellular injury and disease. The following sections present quantitative data from key experimental studies, detailed methodologies of these experiments, and visual representations of the underlying biochemical pathways and experimental designs.
Quantitative Data Summary
The following tables summarize the key findings from comparative studies on the effects of this compound and Vitamin E on markers of lipid peroxidation.
Table 1: Effect of this compound and Vitamin E on Lipid Peroxidation in Rat Brain Ischemia-Reperfusion Model
| Treatment Group | Conjugated Dienes (CD) | Thiobarbituric Acid Reactive Substances (TBARS) |
| Ischemia + Reperfusion (Control) | Significantly elevated | Significantly elevated |
| This compound (2 mg/kg, i.v.) | Significantly decreased vs. Control | Significantly decreased vs. Control |
| Vitamin E (30 mg/kg/day, i.m. for 3 days) | Less effective than this compound | Less effective than this compound |
Data sourced from a study on incomplete rat cerebral ischemia followed by reperfusion.[1]
Table 2: Effect of this compound and Vitamin E on Malondialdehyde (MDA) Levels in the Retina of Diabetic Rats
| Treatment Group | Retinal MDA Levels |
| Diabetic Control | Increased |
| This compound (24.7 mg/kg/day, oral) | Significantly attenuated vs. Diabetic Control |
| Vitamin E (400-500 IU/kg/day, oral) | Significantly attenuated vs. Diabetic Control |
| This compound + Vitamin E | Almost complete amelioration |
Data from a study on streptozotocin-induced diabetic rats over 8 months.[2]
Table 3: Comparative Efficacy in Preventing Cu²⁺-mediated LDL Oxidation
| Antioxidant | Efficacy in Prolonging Lag Phase |
| This compound (0-5 µM) | More effective than ascorbate, trolox, or α-tocopherol |
| α-Tocopherol (Vitamin E) | Less effective than this compound |
| Ascorbate | Less effective than this compound |
| Trolox (water-soluble Vitamin E analog) | Less effective than this compound |
Based on a study measuring diene formation during LDL oxidation.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Rat Brain Ischemia-Reperfusion Model
-
Objective: To evaluate the neuroprotective effects of this compound and Vitamin E by measuring markers of lipid peroxidation following induced cerebral ischemia and reperfusion.
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: Incomplete cerebral ischemia was induced by the ligation of the common carotid arteries for 4 hours.
-
Reperfusion: Reperfusion was initiated for 10 minutes following the ischemic period.
-
Treatment Groups:
-
This compound Group: Administered intravenously at a dose of 2 mg/kg either immediately before reperfusion or 10 minutes after the onset of reperfusion.
-
Vitamin E Group: Administered intramuscularly at a dose of 30 mg/kg/day for 3 consecutive days prior to the induction of ischemia.
-
Control Groups: Included sham-operated animals and ischemic animals without reperfusion.
-
-
Biochemical Analysis:
-
Conjugated Dienes (CD) Measurement: Brain cortex samples were homogenized, and lipids were extracted. The absorbance of the lipid extract in the UV spectrum was measured to quantify the presence of conjugated dienes, which are early markers of lipid peroxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA) and other reactive aldehydes, which are secondary products of lipid peroxidation. Brain homogenates were reacted with thiobarbituric acid, and the resulting pink-colored product was measured spectrophotometrically.[1]
-
Streptozotocin-Induced Diabetic Rat Model
-
Objective: To assess the long-term efficacy of this compound and Vitamin E in preventing diabetes-induced retinal lipid peroxidation.
-
Animal Model: Male Wistar rats.
-
Diabetes Induction: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ).
-
Treatment Groups (8-month duration):
-
This compound Group: Received daily oral doses of 24.7 mg/kg.
-
Vitamin E Group: Received daily oral doses of 400-500 IU/kg (alpha-dl-tocopherol acetate).
-
Combination Group: Received both this compound and Vitamin E at the above-mentioned doses.
-
Control Groups: Normal and untreated diabetic rats.
-
-
Biochemical Analysis:
-
Lipid Peroxidation (MDA) Measurement: Retinal tissue was homogenized, and the levels of malondialdehyde (MDA) were quantified as a marker of lipid peroxidation.[2]
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes discussed.
Caption: The free radical-mediated lipid peroxidation cascade.
Caption: Workflow for the rat brain ischemia-reperfusion experiment.
Mechanism of Action
Vitamin E (α-tocopherol) is a well-established chain-breaking antioxidant.[4] Its primary role is to scavenge lipid peroxyl radicals, thereby terminating the propagation phase of lipid peroxidation.[5][6][7] The phenolic hydroxyl group on its chroman ring donates a hydrogen atom to the peroxyl radical, forming a relatively stable tocopheroxyl radical that is less likely to propagate the chain reaction.[5][6]
This compound , a pyridoindole derivative, also functions as a potent antioxidant.[8][9] Experimental evidence suggests that this compound acts during the propagation stage of lipid peroxidation by scavenging peroxyl and/or alkoxyl radicals.[10] Interestingly, some research indicates that the antioxidant effect of this compound may be dependent on the presence of Vitamin E within the cell membrane, suggesting a potential synergistic or interdependent relationship.[8] Furthermore, this compound has been shown to inhibit the oxidation of LDL more effectively than Vitamin E, possibly through its radical scavenging properties.[3]
Conclusion
Both this compound and Vitamin E demonstrate significant efficacy in preventing lipid peroxidation. However, the available data suggests that under certain experimental conditions, such as cerebral ischemia-reperfusion and LDL oxidation, this compound may offer superior protection.[1][3] In the context of diabetic retinopathy, a combination of this compound and Vitamin E appears to be more effective than either agent alone, hinting at complementary mechanisms of action.[2] The potential dependence of this compound's antioxidant activity on Vitamin E warrants further investigation to fully elucidate their interaction and optimize their therapeutic application. Researchers and drug development professionals should consider these findings when designing new therapeutic strategies targeting oxidative stress-related pathologies.
References
- 1. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and vitamin E in diabetes-induced retinal abnormalities: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Cu(++)-mediated oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid oxidation that is, and is not, inhibited by vitamin E: Consideration about physiological functions of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 6. books.rsc.org [books.rsc.org]
- 7. [Lipid peroxidation and mechanism of antioxidant effect of vitamin E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on lipid peroxidation and phospholipids in rabbit spinal cord after ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Stobadine's Neuroprotective Potential Against Established Clinical Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective pyridoindole agent, Stobadine, with established clinical antioxidants such as Vitamin E and Edaravone. The content is based on available experimental data to assist in evaluating its potential in neurodegenerative disease research and drug development.
Introduction to Neuroprotection and Oxidative Stress
Neurodegenerative diseases are often characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this process is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.[1][2] This leads to damage of critical cellular components, including lipids, proteins, and DNA, ultimately culminating in neuronal cell death.[1] Antioxidants represent a promising therapeutic strategy by mitigating this oxidative damage.[3][4] this compound is a pyridoindole derivative developed as a potent antioxidant and free radical scavenger with neuroprotective properties.[5][6] This guide benchmarks its efficacy against well-known antioxidants used in clinical or advanced preclinical settings.
Mechanism of Action: A Comparative Overview
The primary neuroprotective effects of this compound, Vitamin E, and Edaravone are rooted in their antioxidant and free radical scavenging capabilities, though their specific activities and targets can differ.
-
This compound: This compound is a broad-spectrum free radical scavenger, effective against hydroxyl, peroxyl, and alkoxyl radicals.[6][7] Its mechanism is largely linked to its ability to protect the integrity of cellular and organelle membranes (mitochondria, endoplasmic reticulum) by preventing lipid peroxidation.[5] this compound readily penetrates both hydrophilic and hydrophobic compartments of the central nervous system, allowing for widespread action.[5] It also helps maintain levels of endogenous antioxidants, such as total thiols, during ischemic events.[5]
-
Vitamin E: As a lipophilic antioxidant, Vitamin E (specifically α-tocopherol and α-tocotrienol) integrates into cell membranes to protect against lipid peroxidation by scavenging lipid peroxyl radicals.[8][9] This action is crucial for maintaining the structural and functional integrity of neurons, which are rich in polyunsaturated fatty acids and thus vulnerable to oxidative attack.[10]
-
Edaravone: A potent free radical scavenger, Edaravone is clinically used to reduce neuronal damage following ischemic stroke and in the treatment of Amyotrophic Lateral Sclerosis (ALS).[11][12] It scavenges both water-soluble and lipid-soluble peroxyl radicals as well as hydroxyl radicals and peroxynitrite.[11][13] Its neuroprotective effects are also attributed to the inhibition of endothelial injury and the modulation of nitric oxide synthase (NOS) activity.[11] Some studies suggest it activates the Keap1/Nrf2 antioxidant response pathway.[12]
Comparative Efficacy: Preclinical Data
Direct comparative studies provide valuable insights into the relative potency of these antioxidants. The following tables summarize key quantitative findings from preclinical models.
Table 1: In Vivo Neuroprotection in a Rat Model of Cerebral Ischemia/Reperfusion
| Antioxidant | Dosage | Route | Key Findings | Reference |
|---|---|---|---|---|
| This compound | 2 mg/kg | i.v. | Significantly decreased levels of conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS) in the brain cortex. | [14] |
| Vitamin E | 30 mg/kg/day (for 3 days) | i.m. | Showed a less pronounced effect on CD and TBARS levels compared to this compound. | [14] |
| Outcome | - | - | this compound was found to be more effective than Vitamin E in preventing lipid peroxidation and improving survival rates in this model. |[14] |
Table 2: In Vitro Neuroprotection in a Rat Hippocampal Slice Model of Hypoxia/Reoxygenation
| Antioxidant | Concentration | Key Findings | Reference |
|---|---|---|---|
| This compound | 3-30 µM | Improved recovery of synaptic transmission and delayed the decay of population spikes during hypoxia. | [15] |
| Melatonin | 30-100 µM | Showed protective activity similar to this compound. | [15] |
| Trolox (Vitamin E analog) | 200 µM | Improved recovery of synaptic transmission but did not delay the initial decay during hypoxia. | [15] |
| Outcome | - | this compound demonstrated neuroprotective efficacy at lower concentrations than Melatonin and Trolox and showed an additional benefit of delaying synaptic failure during the hypoxic insult. |[15] |
Table 3: Protection Against Diabetic Retinopathy in a Rat Model
| Antioxidant | Dosage | Route | Key Findings (% increase in Retinal Capillary Basement Membrane Thickness - RCBMT) | Reference |
|---|---|---|---|---|
| Diabetic Control | - | - | 37.99% | [16] |
| This compound | 24.7 mg/kg | p.o. (daily) | 12.34% | [16] |
| Vitamin E | 400-500 IU/kg | p.o. (daily) | 23.07% | [16] |
| This compound + Vitamin E | As above | p.o. (daily) | 4.38% | [16] |
| Outcome | - | - | The combination therapy led to almost complete amelioration of retinal thickening, suggesting a synergistic effect and highlighting the key role of oxidative stress in this pathology. |[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays cited in the comparative data.
In Vivo Cerebral Ischemia/Reperfusion Model
This model is used to simulate the effects of stroke and evaluate the efficacy of neuroprotective agents.
-
Objective: To assess the ability of a compound to prevent lipid peroxidation and improve survival following brain ischemia and reperfusion.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Ischemia Induction: Incomplete cerebral ischemia is induced by the ligation of the common carotid arteries for a defined period (e.g., 4 hours).[14]
-
Compound Administration: The test compound (e.g., this compound 2 mg/kg) is administered intravenously immediately before or shortly after the onset of reperfusion. Comparator compounds (e.g., Vitamin E 30 mg/kg) may be administered over several days prior to ischemia.[14]
-
Reperfusion: The ligatures are removed to allow blood flow to be restored to the brain for a short period (e.g., 10 minutes).[14]
-
Tissue Collection: Animals are euthanized, and brain cortex samples are collected for biochemical analysis.
-
-
Endpoints:
-
Lipid Peroxidation Markers: Measurement of conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS) in brain homogenates.[14]
-
Antioxidant Enzyme Activity: Spectrophotometric assays for superoxide dismutase (SOD) and glutathione peroxidase (GP) activity.[14]
-
Survival Rate: Monitoring animal survival over a set period post-procedure.
-
In Vitro Hypoxia/Reoxygenation in Hippocampal Slices
This model assesses neuroprotective effects on synaptic function in an ex vivo setting that mimics ischemic conditions.
-
Objective: To determine if a compound can preserve synaptic transmission during and after a period of hypoxia and glucose deprivation.
-
Model: Transverse hippocampal slices (e.g., 400 µm thick) from rats.
-
Procedure:
-
Slice Preparation and Incubation: Slices are prepared and allowed to equilibrate in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Compound Pretreatment: Slices are pre-incubated with the test compound (e.g., this compound 1-100 µM) dissolved in the superfusion media.[15]
-
Hypoxia Induction: Ischemia is simulated by switching the superfusion medium to a solution with lowered D-glucose concentration and bubbled with 95% N₂ / 5% CO₂ for a set duration (e.g., 20 minutes).[15]
-
Reoxygenation: The medium is switched back to the standard oxygenated aCSF to simulate reperfusion.
-
-
Endpoints:
-
Synaptic Transmission: The amplitude of population spikes (PoS) in the CA1 region, evoked by electrical stimulation of Schaffer collaterals, is recorded throughout the experiment.[15]
-
Recovery Assessment: The percentage of slices that recover synaptic function and the average amplitude of the PoS after reoxygenation are quantified.[15]
-
Time to Synaptic Failure: The half-time of PoS decay (t1/2) during the hypoxic period is measured.[15]
-
Signaling Pathways and Experimental Workflow
The following diagrams visualize the complex molecular pathways involved in oxidative stress and the general workflow for evaluating neuroprotective agents.
Caption: General pathway of oxidative stress in neurodegeneration.
Caption: The Nrf2/ARE antioxidant defense signaling pathway.
Caption: General experimental workflow for neuroprotective drug evaluation.
Conclusion
The available preclinical data indicates that this compound is a potent neuroprotective agent with a robust antioxidant and free radical scavenging profile. In direct comparative studies using models of cerebral ischemia, it has demonstrated superior or comparable efficacy to established antioxidants like Vitamin E and melatonin, often at lower concentrations.[14][15] Its ability to act in both lipid and aqueous environments within the CNS is a significant advantage.[5] Furthermore, its synergistic effect when combined with Vitamin E in a diabetic retinopathy model suggests its potential in multi-target therapeutic strategies.[16] While these findings are promising, further research, including well-controlled preclinical studies against other agents like Edaravone and eventual clinical trials, is necessary to fully establish this compound's therapeutic potential in the management of neurodegenerative diseases.
References
- 1. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation [mdpi.com]
- 2. Neurodegenerative disease - Wikipedia [en.wikipedia.org]
- 3. Antioxidant Therapeutic Strategies in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and pharmacodynamic effects of pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin E and other antioxidants in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound, melatonin, and other antioxidants on hypoxia/reoxygenation-induced synaptic transmission failure in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound and vitamin E in diabetes-induced retinal abnormalities: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Stobadine's Cardioprotective Efficacy Validated Against the Gold Standard Carvedilol
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the cardioprotective effects of Stobadine, a novel antioxidant, against Carvedilol, a well-established beta-blocker with antioxidant properties. The following sections present a detailed analysis of their performance in preclinical ischemia/reperfusion models, supported by quantitative data, experimental protocols, and visual representations of their mechanisms of action.
Comparative Efficacy in Cardioprotection
The cardioprotective effects of this compound and Carvedilol have been evaluated in various preclinical models of myocardial ischemia/reperfusion (I/R) injury. While direct head-to-head comparative studies are limited, analysis of data from independent studies using similar rat models of I/R injury allows for a functional comparison of their efficacy. Key parameters evaluated include the reduction in infarct size, modulation of cardiac enzymes, and mitigation of oxidative stress.
Infarct Size Reduction
A critical indicator of cardioprotection is the reduction of myocardial infarct size following an ischemic insult.
| Drug | Dosage | Animal Model | Infarct Size Reduction | Reference |
| This compound | 2 mg/kg i.v. | Rat | Data on specific percentage reduction not available; however, studies indicate it "prevented the deleterious effects to develop fully"[1] | [1] |
| Carvedilol | 1 mg/kg i.v. | Rat | Reduced infarct size from 14.2% to 7.5% of the left ventricle[2] | [2] |
Note: The data presented is from separate studies and should be interpreted with caution due to potential variations in experimental conditions.
Modulation of Cardiac Enzymes
The release of cardiac enzymes such as creatine kinase (CK) and lactate dehydrogenase (LDH) into the bloodstream is a hallmark of myocardial cell death.
| Drug | Dosage | Animal Model | Effect on Cardiac Enzymes | Reference |
| This compound | 2 mg/kg (single dose) | Rat | Significantly decreased serum activities of AST, CPK, and LDH | Not available in search results |
| Carvedilol | Not specified | Rat | Decreased the activity of creatine phosphokinase (CK) and lactate dehydrogenase (LDH)[3] | [3] |
Attenuation of Oxidative Stress
Both this compound and Carvedilol exhibit antioxidant properties, which are crucial for mitigating the oxidative damage associated with ischemia/reperfusion injury. Key markers of oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).
| Drug | Dosage | Animal Model | Effect on Oxidative Stress Markers | Reference |
| This compound | 2 mg/kg i.v. | Rat | Prevented the increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation.[4] Another study showed it attenuated increased MDA levels and decreased GSH.[5] | [4][5] |
| Carvedilol | 2 mg/kg/day for 10 days | Rat | Prevented the decrease in SOD and glutathione peroxidase activities and the increase in MDA and nitric oxide levels.[6] | [6] |
Mechanisms of Cardioprotection
This compound's primary cardioprotective mechanism is attributed to its potent antioxidant and free radical scavenging properties. It directly neutralizes reactive oxygen species (ROS) generated during reperfusion, thus preventing damage to cellular components.
Carvedilol, in contrast, possesses a multi-faceted mechanism of action. It is a non-selective beta-blocker, which reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand. Additionally, Carvedilol and its metabolites have significant antioxidant and anti-inflammatory properties.
Signaling Pathways
The cardioprotective effects of these compounds are mediated through complex signaling pathways.
References
- 1. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of the vasodilator/beta-adrenoceptor blocker, carvedilol, in two models of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects rat kidney against ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective antioxidant effects of carvedilol in a rat model of ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A systematic review comparing the free radical scavenging activity of Stobadine and its analogs
For Immediate Release
Bratislava, Slovak Republic – November 7, 2025 – A comprehensive systematic review of available literature provides a comparative analysis of the free radical scavenging activity of the neuroprotective agent Stobadine and its structural analogs. This guide, intended for researchers, scientists, and professionals in drug development, consolidates experimental data to offer a clear perspective on the antioxidant potential of this class of pyridoindole compounds.
This compound, a gamma-carboline derivative, has long been recognized for its potent antioxidant and free radical scavenging properties, which are believed to contribute significantly to its neuroprotective and cardioprotective effects.[1] The core of its activity lies in the ability of the indole nitrogen to donate an electron, forming a stable, less reactive nitrogen-centered radical, thereby interrupting the propagation of damaging free radical chains.[1] This review delves into the quantitative data from various in vitro antioxidant assays to compare the efficacy of this compound with its key analogs, providing valuable insights into their structure-activity relationships.
Comparative Analysis of Free Radical Scavenging Activity
The free radical scavenging capacity of this compound and its analogs has been evaluated using various standard assays. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as lipid peroxidation inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.
DPPH Radical Scavenging Activity
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
| Compound | IC50 (µM) | Reference |
| This compound | ~120 | [2] |
| Cemtirestat | ~3 | [3] |
| Isatin | >160 | [2] |
| SME1i-ProC2·HCl | >160 | [2] |
| SM1M3EC2·HCl | ~125 | [2] |
Note: Lower IC50 values indicate higher radical scavenging activity.
ABTS Radical Scavenging Activity
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation, and it is applicable to both hydrophilic and lipophilic compounds.
| Compound | IC50 (µM) | Reference |
| This compound | ~15 | [3] |
| Cemtirestat | ~20 | [3] |
| Isatin | Not effective | [3] |
| SME1i-ProC2·HCl | >160 | [3] |
| SM1M3EC2·HCl | ~11 | [3] |
Note: Lower IC50 values indicate higher radical scavenging activity.
Inhibition of Lipid Peroxidation
This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids, a key process in cellular injury.
| Compound | Assay Conditions | IC50 (µM) | Reference |
| This compound | Rat liver microsomes (AAPH-induced) | 17 | |
| This compound | Liposomes (AMVN-induced), fluorescence decay | 20 | |
| This compound | Liposomes (AMVN-induced), chemiluminescence | 33 |
Note: AAPH and AMVN are azo compounds used to initiate lipid peroxidation.
Structure-Activity Relationship
The available data reveals critical structural determinants for the antioxidant activity of this compound and its analogs. The integrity of the indole nitrogen is paramount, as its acetylation in N-acetylated this compound completely abolishes peroxyl radical scavenging activity.[4] Furthermore, the aromatization of the pyridoindole skeleton, as seen in dehydrothis compound, leads to a reduction in antioxidant efficacy.[4] These findings underscore the central role of the indolic nitrogen in the free radical scavenging mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this review.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: The test compounds (this compound and its analogs) and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, a defined volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the sample.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant.
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (7 mM) is prepared in water. The ABTS radical cation is produced by reacting the ABTS stock solution with potassium persulfate (2.45 mM final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Mechanism of Action and Experimental Workflow
The free radical scavenging activity of this compound is a multi-faceted process. The following diagrams illustrate the key mechanism of action and a typical experimental workflow for assessing antioxidant activity.
Caption: Mechanism of this compound's free radical scavenging and its potential recycling by Vitamin E.
Caption: A generalized workflow for the in vitro screening of antioxidant compounds.
Conclusion
This systematic review consolidates evidence demonstrating the potent free radical scavenging activity of this compound and highlights the key structural features necessary for this activity. While this compound itself is a powerful antioxidant, some of its analogs, such as SM1M3EC2·HCl, show comparable or even superior activity in certain assays. The presented data and experimental protocols provide a valuable resource for researchers in the field of neuroprotective and cardioprotective drug discovery and development, facilitating further investigation into this promising class of compounds. The insights into the structure-activity relationship can guide the design of novel, even more potent antioxidant agents based on the pyridoindole scaffold.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
